molecular formula C56H74N10O18S B1672977 Jmv 236 CAS No. 113137-57-8

Jmv 236

Número de catálogo: B1672977
Número CAS: 113137-57-8
Peso molecular: 1207.3 g/mol
Clave InChI: NPHMIEWTAQTTCZ-JBNHEJHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

cholecystokinin antagonist

Propiedades

Número CAS

113137-57-8

Fórmula molecular

C56H74N10O18S

Peso molecular

1207.3 g/mol

Nombre IUPAC

(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C56H74N10O18S/c1-6-8-18-39(61-48(72)37(57)25-33-21-23-35(67)24-22-33)49(73)59-31-45(68)60-42(27-34-30-58-38-20-14-13-17-36(34)38)51(75)62-40(19-9-7-2)50(74)64-44(29-47(71)84-85(80,81)82)52(76)63-41(26-32-15-11-10-12-16-32)53(77)66-54(78)43(28-46(69)70)65-55(79)83-56(3,4)5/h10-17,20-24,30,37,39-44,58,67H,6-9,18-19,25-29,31,57H2,1-5H3,(H,59,73)(H,60,68)(H,61,72)(H,62,75)(H,63,76)(H,64,74)(H,65,79)(H,69,70)(H,66,77,78)(H,80,81,82)/t37-,39-,40-,41-,42-,43-,44-/m0/s1

Clave InChI

NPHMIEWTAQTTCZ-JBNHEJHRSA-N

SMILES isomérico

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

SMILES canónico

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

cholecystokinin (26-33), t-Boc-Nle(28,31)-
cholecystokinin (26-33), tert-butyloxycarbonylnorleucine(28,31)-
JMV 236
JMV-236
t-Boc(Nle(28,31))-CCK (26-33)
t-Boc-28,31-Nle-cholecystokinin (26-33)

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JMV 236

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 236 is a synthetic peptide analogue of the C-terminal octapeptide of cholecystokinin sulfate (CCK-8S). It functions as a potent and selective agonist for the cholecystokinin 1 receptor (CCK1R), a G protein-coupled receptor critically involved in regulating satiety and gastrointestinal functions. By activating the CCK1R, this compound mimics the endogenous effects of CCK, leading to a reduction in food intake and modulation of key neurotransmitter systems involved in appetite control. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with the CCK1R, downstream signaling pathways, and its physiological effects, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: CCK1 Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the cholecystokinin 1 receptor (CCK1R). This compound, with its chemical structure Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, is a structurally modified analogue of CCK-8S designed for enhanced stability and potent biological activity.

Upon administration, this compound binds to and activates CCK1 receptors, which are predominantly expressed in the gastrointestinal tract, particularly on vagal afferent neurons, and in specific regions of the central nervous system, including the nucleus of the solitary tract (NTS) in the brainstem. The activation of these receptors is the initiating event for the cascade of physiological responses associated with this compound.

Signaling Pathway of the CCK1 Receptor

The CCK1 receptor is a canonical Gq protein-coupled receptor (GPCR). The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), a membrane-associated enzyme.

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that mediates many of the downstream cellular responses to CCK1R activation, including neurotransmitter release and neuronal excitation.

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum JMV236 This compound CCK1R CCK1 Receptor JMV236->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_release->Cellular_Response Triggers Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release

Caption: CCK1 Receptor Signaling Pathway.

Quantitative Data on the Effects of this compound

Effect on Food Intake in Rats

This compound has been demonstrated to suppress food intake in a dose-dependent manner in animal models.

Dosage (i.p. in rats)Time Post-AdministrationEffect on Food Intake
12.5 µg/kg2 hoursSignificant decrease
12.5 µg/kg3 hoursSignificant decrease
50 µg/kg2 hoursSignificant decrease
50 µg/kg3 hoursSignificant decrease

Data summarized from studies demonstrating the anorectic effects of this compound.

Effect on Brain Monoamines in Rats

The administration of this compound leads to alterations in the levels of key neurotransmitters and their metabolites in brain regions associated with appetite and reward.

Brain RegionNeurotransmitter/MetaboliteEffect of this compound (i.p.)
StriatumDopamine MetabolitesDecrease
HypothalamusSerotonin Metabolite (5-HIAA)Increase
StriatumSerotonin Metabolite (5-HIAA)Increase

These changes are consistent with a state of reduced appetite and satiety.

Experimental Protocols

In Vivo Food Intake Study in Rats

This protocol outlines a typical experiment to assess the effect of this compound on food intake.

Food_Intake_Workflow start Start acclimatization Animal Acclimatization (Male Sprague-Dawley rats, individually housed) start->acclimatization fasting Overnight Fasting (with ad libitum access to water) acclimatization->fasting grouping Random Assignment to Treatment Groups (e.g., Vehicle, this compound 12.5 µg/kg, this compound 50 µg/kg) fasting->grouping administration Intraperitoneal (i.p.) Injection of Vehicle or this compound grouping->administration food_presentation Presentation of Pre-weighed Food administration->food_presentation measurement Measure Food Intake at 2 and 3 Hours Post-injection food_presentation->measurement analysis Data Analysis (e.g., ANOVA followed by post-hoc tests) measurement->analysis end End analysis->end

Caption: Experimental Workflow for Food Intake Study.

Detailed Methodology:

  • Animals: Male Sprague-Dawley rats are individually housed in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity) and allowed to acclimatize for at least one week.

  • Fasting: Prior to the experiment, rats are fasted overnight with free access to water to ensure a robust feeding response.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline). Rats are randomly assigned to treatment groups and receive an intraperitoneal (i.p.) injection of either the vehicle or this compound at the desired doses (e.g., 12.5 and 50 µg/kg).

  • Food Presentation and Measurement: Immediately after injection, pre-weighed food is provided. Food intake is measured by weighing the remaining food at specific time points (e.g., 2 and 3 hours).

  • Data Analysis: The cumulative food intake for each group is calculated and statistically analyzed using appropriate methods, such as ANOVA, to determine the significance of the treatment effects.

Brain Monoamine Analysis
  • Tissue Collection: Following behavioral testing, animals are euthanized, and specific brain regions (e.g., striatum, hypothalamus) are rapidly dissected and frozen.

  • Homogenization: Brain tissue is homogenized in an appropriate buffer containing an internal standard.

  • Chromatography: The homogenates are centrifuged, and the supernatant is analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Quantification: The concentrations of dopamine, serotonin, and their metabolites are quantified by comparing their peak areas to those of known standards.

CCK1 Receptor Binding Assay
  • Membrane Preparation: Cell lines stably expressing the human CCK1 receptor (e.g., CHO-CCK1R) are cultured and harvested. The cells are homogenized in a buffer and centrifuged to isolate the cell membranes.

  • Binding Reaction: In a multi-well plate, a fixed concentration of a radiolabeled CCK analogue (e.g., [125I]-CCK-8) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

  • Detection: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound can be calculated, indicating its binding affinity for the CCK1 receptor.

Synthesis of this compound

This compound (Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2) is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Resin Preparation: A Rink amide resin is used as the solid support.

  • Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin. The sulfated tyrosine is incorporated using a pre-sulfated and protected building block.

  • Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Conclusion

This compound exerts its appetite-suppressing effects through its potent agonism at the CCK1 receptor. This action initiates a well-defined intracellular signaling cascade involving Gq protein activation and subsequent mobilization of intracellular calcium. The resulting neuronal activation in key brain regions involved in satiety leads to a reduction in food intake and characteristic changes in brain monoamine levels. The detailed understanding of the mechanism of action of this compound provides a solid foundation for its further investigation as a potential therapeutic agent for conditions related to appetite dysregulation.

JMV 236: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 236 is a synthetic peptide analogue of the C-terminal octapeptide of cholecystokinin (CCK-8). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its role as a cholecystokinin receptor agonist with a focus on its effects on appetite regulation and related physiological processes. This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound is a modified peptide designed for enhanced stability and potent biological activity, similar to the endogenous ligand CCK-8.

Chemical Identity: The chemical structure of this compound is BOC-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2[1]. The "BOC" designation indicates a tert-butyloxycarbonyl protecting group at the N-terminus, and "Nle" represents norleucine, an isomer of leucine. The tyrosine residue is sulfated, which is crucial for high-affinity binding to the CCK1 receptor.

Physicochemical Properties: A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 113137-57-8[2]
Molecular Formula C56H74N10O18S[3]
Molecular Weight 1207.31 g/mol [3]
Sequence {Boc-Tyr(SO3)}-Nle-Gly-Trp-Nle-Asp-Phe-NH2[1]
Synonyms JMV-236, Boc-(Nle28,31)-CCK(26-33)

Biological Activity and Mechanism of Action

This compound functions as a cholecystokinin receptor agonist, exhibiting activities characteristic of CCK-8, such as the suppression of food intake and modulation of neuropeptide Y (NPY) levels. While some commercial suppliers have referred to this compound as a CCK antagonist, functional studies demonstrate its agonistic properties.

Receptor Interaction
In Vivo Efficacy

Studies in rat models have demonstrated the potent anorexigenic (appetite-suppressing) effects of this compound. Intraperitoneal (i.p.) administration of this compound has been shown to significantly decrease food intake. Furthermore, this compound administration leads to a reduction in plasma levels of Neuropeptide Y (NPY), a potent orexigenic peptide, which is consistent with its role in promoting satiety.

A summary of the in vivo effects of this compound on food intake and NPY levels is provided in Table 2.

Parameter Species Dose (i.p.) Effect Time Point Reference
Food IntakeRat12.5 µg/kgDecrease2 and 3 hours post-administration
Food IntakeRat50 µg/kgDecrease2 and 3 hours post-administration
Plasma NPYRat50 µg/kgDecrease1 hour post-administration

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the characterization of this compound's biological activity.

Pancreatic Amylase Secretion Assay

This in vitro assay is used to determine the potency of CCK receptor agonists by measuring the release of amylase from pancreatic acinar cells.

Methodology:

  • Preparation of Pancreatic Acini: Pancreatic tissue is harvested from rats and digested with collagenase to isolate pancreatic acini.

  • Incubation: The isolated acini are incubated in a buffer solution containing various concentrations of this compound or a control substance.

  • Sample Collection: At specified time points, the incubation is stopped, and the supernatant containing secreted amylase is separated from the acinar cells by centrifugation.

  • Amylase Activity Measurement: The amylase activity in the supernatant is quantified using a colorimetric assay, often employing a substrate like p-nitrophenyl-α-D-maltoside.

  • Data Analysis: The amount of amylase secreted is expressed as a percentage of the total amylase content in the acini. Dose-response curves are then generated to determine the EC50 of the compound.

In Vivo Food Intake Study

This experiment evaluates the effect of this compound on appetite in animal models.

Methodology:

  • Animal Acclimatization: Rats are individually housed and acclimatized to the experimental conditions, including a controlled light-dark cycle and access to a standard diet.

  • Fasting: Prior to the experiment, animals are typically fasted for a set period (e.g., 12-24 hours) to ensure a consistent baseline of hunger.

  • Compound Administration: this compound or a vehicle control is administered via the desired route (e.g., intraperitoneal injection).

  • Food Presentation: A pre-weighed amount of food is presented to the animals at a specific time after compound administration.

  • Measurement of Food Consumption: The amount of food consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: The cumulative food intake is calculated and compared between the this compound-treated and control groups.

Neuropeptide Y (NPY) Measurement

This protocol describes the quantification of NPY levels in plasma or brain tissue following treatment with this compound.

Methodology:

  • Animal Treatment and Sample Collection: Rats are administered with this compound or a vehicle. At a predetermined time, animals are euthanized, and blood and/or brain tissue is collected. Blood is collected in tubes containing EDTA and centrifuged to obtain plasma. Brain tissue is dissected and rapidly frozen.

  • Sample Preparation: Plasma samples may be used directly or after an extraction step. Brain tissue is homogenized in an appropriate buffer and centrifuged to obtain a clear supernatant.

  • NPY Quantification: NPY levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis: NPY concentrations are calculated based on a standard curve and compared between the different treatment groups.

Signaling Pathways

This compound exerts its biological effects by activating CCK receptors, which are G protein-coupled receptors (GPCRs). The two main subtypes, CCK1R and CCK2R, couple to distinct intracellular signaling cascades.

CCK1 Receptor Signaling

The CCK1 receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and vagal afferent neurons. Its activation is primarily associated with digestion and satiety.

CCK1R_Signaling JMV236 This compound CCK1R CCK1 Receptor JMV236->CCK1R Gq_11 Gαq/11 CCK1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC activates Cellular_Response1 Pancreatic Enzyme Secretion Satiety Signaling Ca_release->Cellular_Response1 PKC->Cellular_Response1 CCK2R_Signaling JMV236 This compound CCK2R CCK2 Receptor JMV236->CCK2R Gq_11 Gαq/11 CCK2R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response2 Gastric Acid Secretion Neurotransmitter Release Ca_release->Cellular_Response2 MAPK_pathway MAPK Pathway PKC->MAPK_pathway MAPK_pathway->Cellular_Response2 Food_Intake_Workflow Start Start Acclimatization Animal Acclimatization (Individual Housing, Diet) Start->Acclimatization Fasting Fasting Period (e.g., 18 hours) Acclimatization->Fasting Grouping Random Assignment to Groups Fasting->Grouping Treatment_Group Administer this compound (i.p.) Grouping->Treatment_Group Treatment Control_Group Administer Vehicle (i.p.) Grouping->Control_Group Control Food_Presentation Present Pre-weighed Food Treatment_Group->Food_Presentation Control_Group->Food_Presentation Measurement Measure Food Intake (1h, 2h, 4h, 24h) Food_Presentation->Measurement Data_Analysis Data Analysis (Comparison of Groups) Measurement->Data_Analysis End End Data_Analysis->End

References

Jmv 236 discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of Aspacytarabine (BST-236)

Introduction

Aspacytarabine, also known as BST-236, is a novel, investigational cytarabine prodrug developed to improve the treatment of acute myeloid leukemia (AML), particularly in patients who are older or otherwise unfit for intensive chemotherapy.[1][2][3][4][5] Standard high-dose cytarabine (HiDAC) has long been the cornerstone of AML therapy but is associated with significant toxicities, including severe bone marrow suppression and neurological damage, which limits its use in vulnerable patient populations. Aspacytarabine is designed to deliver high doses of cytarabine to leukemia cells while reducing systemic exposure to the free drug, thereby aiming for a better safety profile without compromising efficacy.

This technical guide provides a comprehensive overview of the discovery and development history of aspacytarabine, including its mechanism of action, preclinical data, and clinical trial results.

Discovery and Rationale

Aspacytarabine was developed by Biosight Ltd. as a novel antimetabolite. It is a chemical conjugate of cytarabine and asparagine. The rationale behind this prodrug design is to protect cytarabine from premature deamination in the bloodstream into its inactive metabolite, Ara-U, and to achieve targeted delivery to cancer cells. In its intact form, aspacytarabine is inactive. It is designed to be taken up by leukemic cells, where it is then metabolized to release cytarabine, leading to cell death. This approach is intended to increase the therapeutic index of cytarabine by maximizing its concentration at the site of action and minimizing off-target toxicities.

Mechanism of Action

Aspacytarabine functions as a prodrug of cytarabine. Once administered intravenously, it circulates in the body in its inactive form. The asparagine moiety is believed to facilitate uptake into leukemic cells. Inside the cells, cytarabine is released from the asparagine carrier, although the precise intracellular cleavage mechanism is not fully detailed in the provided search results. The released cytarabine then undergoes the same metabolic activation as the parent drug. It is phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP is a competitive inhibitor of DNA polymerase, and its incorporation into DNA leads to chain termination and ultimately triggers apoptosis (programmed cell death).

Aspacytarabine (BST-236) Aspacytarabine (BST-236) Leukemic_Cell Leukemic Cell Aspacytarabine (BST-236)->Leukemic_Cell Uptake Intracellular_Cytarabine Intracellular Cytarabine Leukemic_Cell->Intracellular_Cytarabine Intracellular Cleavage Ara-CTP Ara-CTP (Active Metabolite) Intracellular_Cytarabine->Ara-CTP Phosphorylation DNA_Polymerase DNA Polymerase Ara-CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Blocks Apoptosis Apoptosis DNA_Synthesis->Apoptosis Induces

Caption: Mechanism of action of Aspacytarabine (BST-236).

Preclinical Development

Preclinical studies, including in vitro and in vivo models, demonstrated the potential of aspacytarabine. In vitro studies showed that aspacytarabine is cytotoxic to various leukemia cell lines, with its effect mediated by the release of cytarabine. In vivo animal models of leukemia revealed that aspacytarabine was highly effective in eradicating tumors. These studies also suggested a better safety profile compared to conventional cytarabine, with improved recovery of normal white blood cells and no significant clinical toxicity observed. The preclinical data supported the hypothesis that aspacytarabine could deliver high doses of cytarabine with reduced systemic toxicity.

Clinical Development

Aspacytarabine has been evaluated in several clinical trials, primarily in adult patients with newly diagnosed AML who are unfit for standard intensive chemotherapy.

Phase 1/2a Study (NCT02544438)

This first-in-human, open-label, dose-escalation study assessed the safety, tolerability, pharmacokinetics, and efficacy of aspacytarabine as a single agent in patients with relapsed/refractory or newly diagnosed AML or acute lymphoblastic leukemia (ALL) who were unfit for standard induction therapy.

Experimental Protocol: Patients were enrolled in six dose-escalating cohorts, with doses ranging from 0.3 to 6 g/m² per day. Aspacytarabine was administered as a 60-minute intravenous infusion once daily for six consecutive days. The study followed a 3+3 design.

Patient_Population Newly Diagnosed AML/ALL (Unfit for Standard Therapy) or Relapsed/Refractory Dose_Escalation Dose Escalation Cohorts (0.3 to 6 g/m²/day) Patient_Population->Dose_Escalation Treatment_Regimen Aspacytarabine IV Infusion (60 min, daily for 6 days) Dose_Escalation->Treatment_Regimen Endpoints Primary: Safety, MTD Secondary: PK, Efficacy Treatment_Regimen->Endpoints

Caption: Phase 1/2a clinical trial workflow for Aspacytarabine.

Key Findings: The study enrolled 26 patients with a median age of 76.5 years. Aspacytarabine was found to be safe and well-tolerated. The maximum tolerated dose (MTD) was determined to be 6 g/m² per day. Importantly, typical high-dose cytarabine-related toxicities such as cerebellar toxicity, significant mucositis, and alopecia were not observed.

ParameterValueReference
Number of Patients26
Median Age (years)76.5
Maximum Tolerated Dose (g/m²/day)6
Overall Response Rate (ORR)29.6%
ORR in newly diagnosed AML (unfit)45.5%
Complete Remission (CR) in newly diagnosed AML (de novo/secondary to MDS)36%
Median Overall Survival (OS)6.5 months
Phase 2b Study (NCT03435848)

Following the promising results of the Phase 1/2a trial, a Phase 2b study was initiated to further evaluate the efficacy and safety of aspacytarabine as a first-line monotherapy in newly diagnosed AML patients unfit for intensive chemotherapy.

Experimental Protocol: Patients in this study received aspacytarabine at a dose of 4.5 g/m²/day for 6 days per treatment course (for induction and consolidation). The primary endpoint was the rate of complete remission.

Key Findings: This study enrolled 65 patients with a median age of 75 years. The results confirmed the safety and efficacy of aspacytarabine in this challenging patient population.

ParameterValueReference
Number of Patients65
Median Age (years)75
Complete Remission (CR) Rate (Overall)37%
CR Rate in de novo AML44%
CR Rate in secondary AML27%
CR Rate in patients with prior HMA therapy27%
MRD Negative Rate in CR patients52%
Median Time to Neutrophil Recovery (days)27
Median Time to Platelet Recovery (days)26

Regulatory Milestones

Aspacytarabine has received several important designations from the U.S. Food and Drug Administration (FDA), highlighting its potential to address an unmet medical need.

  • Orphan Drug Designation: Granted for the treatment of AML, this provides incentives for the development of drugs for rare diseases.

  • Fast Track Designation: Granted for the treatment of AML in patients aged 75 years or older, or those with comorbidities precluding the use of intensive induction chemotherapy. This is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.

A Note on JMV 236

Initial searches for "this compound" identified a different compound. This compound is a cholecystokinin (CCK) antagonist that has been investigated for its appetite-suppressing activity. It is a peptide derivative, Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, and its mechanism of action involves the CCK1 receptor and interaction with prolactin-releasing peptide (PrRP) neurons. The research on this compound appears to be distinct from the development of the oncology drug aspacytarabine (BST-236).

Conclusion

Aspacytarabine (BST-236) represents a promising new therapeutic option for patients with AML, particularly those who are unable to tolerate standard intensive chemotherapy. Its novel prodrug design allows for the delivery of high-dose cytarabine with a more favorable safety profile. Clinical data from Phase 1/2a and Phase 2b studies have demonstrated its safety and efficacy, leading to significant rates of complete remission in an elderly and unfit patient population. Ongoing and future studies will further define the role of aspacytarabine in the treatment landscape of AML and other hematological malignancies.

References

Unveiling the Molecular Interactions of JMV 236: A Technical Guide to its Target Receptor and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the cholecystokinin (CCK) analogue, JMV 236, with a specific focus on its target receptor and binding affinity. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profile of this compound, detailing its interaction with the cholecystokinin A (CCK-A) receptor and the downstream signaling pathways it modulates.

Core Findings: this compound as a Selective CCK-A Receptor Agonist

This compound, a derivative of the cholecystokinin-octapeptide-sulfate (CCK-8S), has been identified as a potent and selective agonist for the CCK-A receptor. Its chemical structure is Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2[1]. Studies have demonstrated that this compound mimics the activity of the endogenous ligand CCK-8S, particularly in stimulating pancreatic amylase secretion, a well-established marker of CCK-A receptor activation[1]. This indicates a strong interaction with the CCK-A receptor subtype.

Data Presentation: Comparative Agonist Activity

To contextualize the activity of this compound, the following table summarizes its key functional characteristic in relation to the endogenous ligand, CCK-8S.

CompoundTarget ReceptorPrimary Functional EffectPotency
This compound CCK-AStimulation of pancreatic amylase secretionSimilar to CCK-8S[1]
CCK-8S CCK-AStimulation of pancreatic amylase secretionHigh

Experimental Protocols: Methodologies for Characterization

The characterization of this compound and its interaction with the CCK-A receptor involves a series of established experimental protocols.

Radioligand Binding Assay (Hypothetical Protocol for this compound)

A standard method to determine the binding affinity of a ligand to its receptor is the radioligand binding assay. A hypothetical protocol for assessing this compound's affinity for the CCK-A receptor would involve:

  • Membrane Preparation: Isolation of cell membranes expressing the human CCK-A receptor.

  • Radioligand: Use of a radiolabeled CCK-A receptor antagonist (e.g., [³H]devazepide) as the tracer.

  • Competition Binding: Incubation of the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: Separation of bound and free radioligand via rapid filtration.

  • Quantification: Measurement of the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculation of the inhibitory constant (K_i) by nonlinear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Functional Assay: Pancreatic Amylase Secretion

The functional activity of this compound as a CCK-A receptor agonist is typically determined by measuring its effect on pancreatic amylase secretion from isolated pancreatic acini.

  • Isolation of Pancreatic Acini: Pancreatic tissue is digested with collagenase to obtain isolated acini.

  • Incubation: The acini are incubated with varying concentrations of this compound or CCK-8S for a specified period.

  • Sample Collection: The supernatant is collected to measure the amount of secreted amylase.

  • Amylase Assay: Amylase activity in the supernatant is quantified using a colorimetric assay.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC_50) of this compound in stimulating amylase secretion.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling JMV_236 This compound CCKA_R CCK-A Receptor JMV_236->CCKA_R Binds Gq Gq protein CCKA_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Amylase_Secretion Amylase Secretion Ca2->Amylase_Secretion Stimulates PKC->Amylase_Secretion Stimulates

Caption: Signaling pathway of this compound via the CCK-A receptor.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes 1. Prepare Membranes (with CCK-A Receptors) Incubation 4. Incubate: Membranes + Radioligand + this compound Membranes->Incubation Radioligand 2. Prepare Radioligand (e.g., [³H]devazepide) Radioligand->Incubation JMV236_sol 3. Prepare this compound Solutions (Varying Concentrations) JMV236_sol->Incubation Filtration 5. Separate Bound/Free (Rapid Filtration) Incubation->Filtration Counting 6. Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Competition_Curve 7. Generate Competition Binding Curve Counting->Competition_Curve Ki_Calculation 8. Calculate Ki Value (Cheng-Prusoff Equation) Competition_Curve->Ki_Calculation

Caption: Experimental workflow for determining binding affinity.

References

JMV 236: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 236 is a synthetic analogue of the C-terminal octapeptide of cholecystokinin (CCK-8S). Developed for enhanced chemical stability compared to its endogenous counterpart, this compound has been investigated for its physiological effects, primarily related to satiety and gastrointestinal function. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental protocols for its study, and visual representations of its proposed mechanisms and experimental workflows.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively published. However, studies on CCK-8S and its analogues provide insights into the likely metabolic fate of this compound. As a peptide-based compound, it is expected to be susceptible to peptidase degradation in plasma and various tissues. The improved chemical stability of this compound suggests a longer half-life compared to the very short half-life of CCK-8, which is reported to be approximately 0.55 minutes in pigs and around 17 minutes for the sulfated form in rat plasma. The primary routes of clearance for similar peptides are renal and hepatic.

Table 1: Pharmacokinetic Parameters of Related CCK Analogues

CompoundSpeciesHalf-life (t½)Metabolic Clearance Rate (MCR)Volume of Distribution (Vd)Notes
CCK-8Pig (conscious)0.55 ± 0.03 min134.8 ± 10.8 ml/kg/min107.9 ± 13.0 ml/kgRapidly cleared from plasma.[1]
CCK-8Pig (anesthetized)0.68 ± 0.06 min32.5 ± 3.9 ml/kg/min45.2 ± 5.6 ml/kgAnesthesia appears to alter PK parameters.[1]
Sulfated CCK-8Rat (in vitro plasma)~17 minNot ReportedNot ReportedMore stable than the unsulfated form.[2]
Unsullfated CCK-8Rat (in vitro plasma)~5 minNot ReportedNot ReportedRapidly degraded by aminopeptidases.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its interaction with cholecystokinin receptors, primarily the CCK-A subtype, which mediates satiety and pancreatic secretion.

Effects on Food Intake

Intraperitoneal administration of this compound has been shown to reduce food intake in rats. This effect is observed to have a delayed onset and to be less pronounced than that of CCK-8S.

Table 2: Effect of this compound on Food Intake in Rats

Dose (µg/kg, i.p.)Time Post-AdministrationEffect on Food Intake
12.52 and 3 hoursDecreased
502 and 3 hoursDecreased
Effects on Pancreatic Secretion

This compound has been reported to exhibit similar activity to CCK-8S in stimulating pancreatic amylase secretion, a process mediated by CCK-A receptors on pancreatic acinar cells.

Receptor Interaction and Signaling Pathway

The precise agonist/antagonist profile of this compound at different CCK receptor affinity states has not been fully elucidated. However, studies on the related analogue, JMV-180, suggest a complex interaction, potentially acting as an agonist at high-affinity CCK-A receptors and an antagonist at low-affinity sites in rats. This dual activity may contribute to its unique pharmacological profile.

The signaling pathway following CCK-A receptor activation by agonists like this compound is believed to involve the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological response (e.g., amylase secretion).

G Proposed Signaling Pathway of this compound at the CCK-A Receptor JMV236 This compound CCKAR CCK-A Receptor JMV236->CCKAR Binds Gq11 Gq/11 CCKAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Amylase Secretion, Satiety) Ca_release->Response PKC->Response

Proposed Signaling Pathway of this compound
Effects on Brain Monoamines

This compound has been observed to influence the levels of monoamines and their metabolites in the brains of rats following intraperitoneal administration. The primary effects noted were a decrease in dopamine metabolite levels in the striatum and an increase in serotonin metabolite (5-HIAA) levels in both the hypothalamus and striatum.

Experimental Protocols

In Vivo Food Intake Assay in Rats

This protocol outlines the methodology for assessing the effect of this compound on food intake in rats.

G Experimental Workflow for In Vivo Food Intake Assay start Start acclimatize Acclimatize Rats to Individual Cages and Diet start->acclimatize fast Fast Rats Overnight (with access to water) acclimatize->fast prepare Prepare this compound Solution and Vehicle Control fast->prepare weigh Record Baseline Body Weight prepare->weigh inject Administer this compound or Vehicle (Intraperitoneal Injection) weigh->inject provide_food Provide Pre-weighed Amount of Food inject->provide_food measure Measure Food Consumed at Specific Time Points (e.g., 1, 2, 4, 24 hours) provide_food->measure analyze Analyze Data and Compare Treatment Groups measure->analyze end End analyze->end

Workflow for In Vivo Food Intake Assay

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Standard laboratory chow

  • This compound

  • Sterile saline (vehicle)

  • Metabolic cages equipped for food intake measurement

  • Animal balance

Procedure:

  • Acclimatization: House rats individually in metabolic cages for several days to acclimatize them to the environment and the specific diet.

  • Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water to ensure motivation to eat.

  • Drug Preparation: Prepare a solution of this compound in sterile saline at the desired concentrations. The vehicle control will be sterile saline alone.

  • Administration: At the beginning of the dark cycle (when rats are most active), administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Food Presentation: Immediately after injection, provide a pre-weighed amount of food to each rat.

  • Measurement: Measure the amount of food consumed at predetermined time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Calculate the cumulative food intake for each animal and compare the results between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Brain Monoamine Analysis by HPLC with Electrochemical Detection

This protocol describes the general procedure for measuring monoamine levels in brain tissue.

G Workflow for Brain Monoamine Analysis start Start euthanize Euthanize Rats at Desired Time Point Post-Injection start->euthanize dissect Rapidly Dissect Brain Regions (e.g., Striatum, Hypothalamus) euthanize->dissect homogenize Homogenize Tissue in Acidic Solution (e.g., Perchloric Acid) dissect->homogenize centrifuge Centrifuge Homogenate to Pellet Proteins homogenize->centrifuge collect Collect Supernatant Containing Monoamines centrifuge->collect hplc Inject Supernatant into HPLC-ECD System collect->hplc detect Separate and Detect Monoamines and their Metabolites hplc->detect quantify Quantify Concentrations Based on Standard Curves detect->quantify analyze Analyze and Compare Data quantify->analyze end End analyze->end

Workflow for Brain Monoamine Analysis

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

  • Reverse-phase C18 column

  • Mobile phase (e.g., a buffered solution containing an ion-pairing agent and an organic modifier)

  • Standards for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA)

  • Perchloric acid

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Tissue Collection: Following the in vivo study, euthanize the rats at the desired time point after this compound or vehicle administration.

  • Dissection: Rapidly dissect the brain regions of interest (e.g., striatum, hypothalamus) on ice.

  • Homogenization: Homogenize the tissue samples in a cold acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and prevent monoamine degradation.

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C.

  • Sample Preparation: Collect the supernatant, which contains the monoamines and their metabolites.

  • HPLC-ECD Analysis: Inject a known volume of the supernatant into the HPLC system. The monoamines are separated on the reverse-phase column and detected by the electrochemical detector.

  • Quantification: Quantify the concentrations of the monoamines and their metabolites by comparing the peak areas to those of known standards.

  • Data Analysis: Express the results as ng/mg of tissue and compare the different treatment groups.

Conclusion

This compound is a chemically stabilized CCK-8S analogue with demonstrated effects on satiety and central monoaminergic systems in preclinical models. While its complete pharmacokinetic profile remains to be fully characterized, its pharmacodynamic actions appear to be mediated through CCK-A receptors, potentially with a complex agonist/antagonist profile. The experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of this and related compounds. Future research should focus on elucidating the detailed pharmacokinetic parameters of this compound, its precise receptor binding affinities, and the downstream signaling consequences of its interaction with different CCK receptor populations.

References

An In-depth Technical Guide to the Synthesis and Derivatives of JMV 236, a Cholecystokinin Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatives, and biological context of JMV 236, a significant peptide-based ligand for cholecystokinin (CCK) receptors. This document details the synthetic pathway, experimental protocols, quantitative biological data, and the relevant signaling pathways, serving as a crucial resource for researchers in pharmacology and medicinal chemistry.

Introduction to this compound

This compound is a synthetic peptide derivative that acts as a ligand for cholecystokinin (CCK) receptors. Its chemical name is Boc-[Nle28,Nle31]CCK(26-33) , indicating it is a C-terminal octapeptide fragment of cholecystokinin, with specific modifications. These modifications include the replacement of methionine residues at positions 28 and 31 with norleucine (Nle) to prevent oxidation, and the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This compound and its analogs are valuable tools for studying the physiological roles of CCK receptors and for the development of novel therapeutics targeting these receptors.

Synthesis Pathway of this compound

The synthesis of this compound is achieved through a well-established method for peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for the synthesis of this compound is depicted below.

General Workflow for Solid-Phase Peptide Synthesis of this compound

JMV_236_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization resin Start with Rink Amide Resin swelling Swell Resin in DMF resin->swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) swelling->deprotection activation Activate Fmoc-Amino Acid (e.g., HBTU/HOBt) coupling Couple Activated Amino Acid activation->coupling washing Wash Resin coupling->washing washing->deprotection Repeat for each amino acid n_term_mod N-terminal Boc Protection washing->n_term_mod cleavage Cleavage from Resin & Deprotection (e.g., TFA cocktail) n_term_mod->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: General workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide)

  • Amino Acids: Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Nle-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • N-terminal Protection: Di-tert-butyl dicarbonate (Boc)2O

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

Synthesis Procedure
  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Couple the first amino acid (Fmoc-Phe-OH) to the resin using HBTU/HOBt and DIPEA in DMF.

  • Chain Elongation:

    • Perform cycles of Fmoc deprotection and coupling for each subsequent amino acid in the sequence: Asp(OtBu), Nle, Trp(Boc), Gly, Nle, Tyr(tBu), and Asp(OtBu).

  • N-terminal Boc Protection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, react the peptide-resin with (Boc)2O and DIPEA in DMF to introduce the N-terminal Boc group.

  • Cleavage and Deprotection:

    • Wash the peptide-resin thoroughly with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

    • Analyze the purified fractions by mass spectrometry (MS) to confirm the molecular weight and by analytical HPLC to determine purity.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Derivatives of this compound

Numerous derivatives of this compound have been synthesized to explore the structure-activity relationships (SAR) of CCK receptor ligands. These modifications often involve:

  • Substitution of amino acids: Replacing specific amino acids to probe their importance for receptor binding and activation.

  • N-methylation: N-methylation of the peptide backbone can alter the conformation and improve metabolic stability.[1]

  • Modifications at the C-terminus: Changes to the C-terminal amide can influence potency and selectivity.

  • Introduction of non-natural amino acids: To explore novel interactions with the receptor.

The synthesis of these derivatives generally follows the same solid-phase peptide synthesis protocol, with the incorporation of the modified amino acid at the appropriate step.

Quantitative Data

The biological activity of this compound and its derivatives is typically assessed through receptor binding assays and functional assays. The following tables summarize key quantitative data for some relevant CCK receptor ligands.

Table 1: Biological Activity of JMV 180 (a close analog of this compound) and CCK-8

CompoundAssayReceptorPotency (pA2 or EC50)Reference
JMV 180Amylase Release (Rabbit Pancreatic Acini)CCKA~300 nM (EC50, partial agonist)[2]
JMV 180Gallbladder Contraction (Rabbit)CCKAAntagonist (pA2 = 7.9)[2]
CCK-8Amylase Release (Rabbit Pancreatic Acini)CCKA3 nM (EC50, full agonist)[2]

Table 2: Potency of N-methylated Analogs of Ac[Nle28,31]CCK(26-33) [1]

AnalogGuinea Pig Gallbladder (EC50, nM)Guinea Pig Stomach (EC50, nM)Guinea Pig Ileum (EC50, nM)
Ac[Nle28,31]CCK(26-33)0.350.210.16
[Nle28,(N-Me)Nle31]-analog3.22.51.8
[Nle28,31,(N-Me)Trp30]-analog4.53.12.2

CCK Receptor Signaling Pathway

This compound and its analogs exert their effects by binding to cholecystokinin receptors (CCK1R and CCK2R), which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades. The primary signaling pathway for CCK receptors involves the activation of phospholipase C (PLC).

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_Ligand CCK or this compound CCK_Receptor CCK Receptor (CCK1R / CCK2R) CCK_Ligand->CCK_Receptor Binds to G_Protein Gq Protein CCK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Downstream Downstream Cellular Responses (e.g., Enzyme Secretion) Ca_Release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of CCK receptors.

Upon ligand binding, the CCK receptor activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, such as enzyme secretion from pancreatic acinar cells or smooth muscle contraction.

This guide provides a foundational understanding of this compound, its synthesis, and its biological context. For further detailed information, researchers are encouraged to consult the primary literature cited herein.

References

An In-depth Technical Guide on the In Vitro and In Vivo Studies of Jmv 236 and Related JMV Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: The initial query for "Jmv 236" yielded limited, yet specific, information identifying it as a cholecystokinin (CCK) analogue with appetite-suppressing properties. However, a broader search for "JMV" compounds revealed a significant body of research on a related compound, JMV 2959 , a potent ghrelin receptor antagonist. Given the detailed and extensive data available for JMV 2959 and its relevance to appetite and metabolic regulation, this guide will provide a comprehensive overview of both molecules, with a primary focus on the more thoroughly characterized JMV 2959. This approach is taken to provide a more robust and data-rich resource for researchers, scientists, and drug development professionals.

Part 1: JMV 2959 - A Ghrelin Receptor Antagonist

Introduction

JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin, the endogenous ligand for this receptor, is a peptide hormone primarily produced in the stomach that plays a crucial role in stimulating appetite and promoting food intake.[2] The ghrelin/GHS-R1a system is a key regulator of energy homeostasis and has emerged as a promising therapeutic target for metabolic disorders and addiction. JMV 2959 has been instrumental in elucidating the physiological roles of the ghrelin system through its ability to block ghrelin-mediated signaling.

In Vitro Studies

Binding Affinity and Potency:

JMV 2959 exhibits a high affinity for the GHS-R1a receptor, effectively competing with ghrelin for binding. This antagonistic activity has been quantified in various in vitro assays.

Parameter Value Assay System Reference
IC5032 nMCompetitive binding assay[1]

Functional Assays:

Functional in vitro studies have demonstrated that JMV 2959 does not induce intracellular calcium mobilization on its own, confirming its antagonist nature.[1] It effectively inhibits ghrelin-induced signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK).

In Vivo Studies

JMV 2959 has been extensively studied in various animal models to investigate its effects on food intake, energy metabolism, and reward-seeking behaviors.

Effects on Food Intake and Body Weight:

Animal Model Dose Route of Administration Effect Reference
Rats6 mg/kgIntraperitoneal (i.p.)Significant suppression of locomotion.[1]
Rats1, 3, and 6 mg/kgIntraperitoneal (i.p.)Dose-dependent decrease in acoustic startle response and increase in prepulse inhibition.

Effects on Reward and Addiction:

The ghrelin system is implicated in the rewarding properties of food and drugs of abuse. JMV 2959 has been evaluated for its potential to modulate these effects.

Animal Model Addictive Substance Dose of JMV 2959 Effect Reference
RatsMorphine6 mg/kgReduced environmental cue-induced conditioned place preference (CPP), suggesting prevention of morphine memory reconsolidation.
RatsCocaine and Oxycodone1 and 2 mg/kgSuppressed cue-reinforced drug-seeking behavior.
RatsFentanyl3 mg/kg (i.p.)Pretreatment decreased fentanyl-evoked accumbens GABA efflux and reduced behavioral stimulation.
Experimental Protocols

Conditioned Place Preference (CPP):

This protocol is used to assess the rewarding effects of a substance.

  • Pre-conditioning Phase: Rats are allowed to freely explore a two-chamber apparatus to determine any initial preference for one chamber over the other.

  • Conditioning Phase: Over several days, rats receive injections of the substance of abuse (e.g., morphine) and are confined to one chamber, and vehicle injections while confined to the other chamber.

  • Test Phase: Rats are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded. An increased time spent in the drug-paired chamber indicates a rewarding effect.

  • Intervention with JMV 2959: JMV 2959 can be administered before the test phase to assess its effect on the expression of the learned preference, or during the conditioning phase to evaluate its impact on the acquisition of the preference.

Self-Administration and Drug-Seeking:

This model assesses the reinforcing properties of a drug and the motivation to seek it.

  • Acquisition Phase: Rats are trained to press a lever to receive an infusion of a drug (e.g., cocaine or oxycodone).

  • Extinction Phase: Lever pressing no longer results in drug delivery, leading to a decrease in this behavior.

  • Reinstatement Phase: The drug-seeking behavior is reinstated by presenting cues previously associated with the drug (cue-induced reinstatement) or by a small, non-contingent "priming" dose of the drug.

  • Intervention with JMV 2959: JMV 2959 is administered before the reinstatement test to determine its ability to block the drug-seeking behavior.

Signaling Pathways

JMV 2959 acts by blocking the GHS-R1a, a G protein-coupled receptor (GPCR). Upon binding of ghrelin, the receptor activates various downstream signaling cascades.

GHS_R1a_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ghrelin Ghrelin GHSR1a GHS-R1a Ghrelin->GHSR1a Activates JMV2959 JMV 2959 JMV2959->GHSR1a Antagonizes G_protein Gq/11 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation PKC->ERK

Caption: Ghrelin receptor (GHS-R1a) signaling pathway and the antagonistic action of JMV 2959.

CPP_Workflow cluster_protocol Conditioned Place Preference (CPP) Experimental Workflow PreConditioning Phase 1: Pre-Conditioning (Baseline Preference Test) Conditioning Phase 2: Conditioning (Drug vs. Vehicle Paired with Chambers) PreConditioning->Conditioning Test Phase 3: Test (Post-Conditioning Preference Test) Conditioning->Test Analysis Data Analysis (Time Spent in Chambers) Test->Analysis Intervention Intervention with JMV 2959 (e.g., prior to Test Phase) Intervention->Test

Caption: A generalized experimental workflow for a Conditioned Place Preference (CPP) study.

Part 2: this compound - A Cholecystokinin (CCK) Analogue

Introduction

This compound is a synthetic analogue of cholecystokinin-octapeptide-sulfate (CCK-8S). CCK is a peptide hormone released from the small intestine in response to food intake, and it plays a role in satiety and the regulation of food intake. This compound was developed to have greater chemical stability than the endogenous CCK-8S while retaining similar biological activity.

In Vivo Studies

Effects on Food Intake and Brain Neurotransmitters:

Studies in rats have demonstrated the appetite-suppressing effects of this compound.

Animal Model Dose Route of Administration Effect on Food Intake Effect on Neurotransmitters Reference
Rats12.5 and 50 µg/kgIntraperitoneal (i.p.)Decreased food intake at 2 and 3 hours post-administration.Decreased striatal dopamine metabolite levels; Increased hypothalamic and striatal serotonin metabolite (5-HIAA) levels.
RatsNot specifiedIntracerebroventricular (i.c.v.)Inactive in decreasing food intake.Less potent in inducing monoaminergic variations compared to i.p. administration.
Experimental Protocols

Food Intake Studies:

  • Acclimation: Animals are acclimated to the experimental conditions and feeding schedules.

  • Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneally).

  • Measurement: Food intake is measured at specific time points following administration.

  • Neurotransmitter Analysis: Following the behavioral assessment, brain tissue can be collected to measure levels of monoamines and their metabolites in specific brain regions (e.g., striatum, hypothalamus) using techniques like high-performance liquid chromatography (HPLC).

Signaling and Mechanism of Action

The effects of this compound are believed to be mediated through CCK receptors. The observed changes in dopamine and serotonin systems suggest that this compound's anorectic effects may involve the modulation of these key neurotransmitter systems involved in appetite and satiety.

Jmv236_Effects cluster_effects Observed In Vivo Effects Jmv236 This compound (CCK Analogue) FoodIntake Decreased Food Intake Jmv236->FoodIntake Dopamine Decreased Striatal Dopamine Metabolites Jmv236->Dopamine Serotonin Increased Hypothalamic & Striatal Serotonin Metabolites (5-HIAA) Jmv236->Serotonin

Caption: Summary of the observed in vivo effects of this compound administration in rats.

Conclusion

This technical guide provides a detailed overview of the in vitro and in vivo studies of JMV 2959 and this compound. JMV 2959 has been extensively characterized as a potent GHS-R1a antagonist with significant effects on appetite and reward pathways, making it a valuable tool for research and a potential therapeutic agent. This compound, a stable CCK analogue, demonstrates anorectic effects likely mediated by central dopaminergic and serotonergic systems. The data and experimental frameworks presented herein are intended to serve as a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

References

An In-depth Technical Guide on the Core Safety Profile and Toxicology of JMV 236

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available information regarding the research compound JMV 236. Extensive searches of scientific literature and safety data repositories did not yield a comprehensive safety or toxicology profile. The information herein is collated from pharmacological studies and should not be considered a complete assessment of the compound's safety.

Compound Identification and Mechanism of Action

This compound is a synthetic analogue of the sulfated cholecystokinin-octapeptide (CCK-8-S). Its chemical structure is Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2. This compound was developed as a cholecystokinin (CCK) antagonist with greater chemical stability than its parent compound, CCK-8-S.

It exerts its biological effects by interacting with cholecystokinin receptors (CCK1R and CCK2R). These receptors are G-protein coupled receptors (GPCRs) primarily involved in gastrointestinal functions like pancreatic enzyme secretion and gallbladder contraction, as well as neuromodulatory roles in the central nervous system, including satiety signaling. The primary signaling pathway for CCK receptors involves coupling to Gq/11 proteins, which activates Phospholipase C (PLC).

Preclinical Pharmacological Data

Limited in-vivo studies in rats have characterized some of the pharmacological effects of this compound. These studies focus on its effects on food intake and central nervous system monoamine levels.

As no toxicology data (e.g., LD50, NOAEL) was found, this table summarizes the available pharmacological data from animal studies.

ParameterSpeciesDosing RouteDoses Tested (µg/kg)Observed EffectReference
Food IntakeRati.p.12.5, 50Dose-dependent decrease in food intake observed 2 and 3 hours post-administration.[1]
Brain Monoamine LevelsRati.p.Not specifiedDecreased striatal dopamine metabolite levels; increased hypothalamic and striatal serotonin metabolite (5-HIAA) levels.[1]
Plasma Neuropeptide Y (NPY)Rati.p.50Significant decrease in plasma NPY in normal weight homozygote (Fa-Fa) Zucker rats.

Safety Profile and Toxicology

A comprehensive search of public scientific databases and safety data repositories yielded no specific toxicology data for this compound. Information regarding the following standard toxicological endpoints is not publicly available:

  • Acute Toxicity (e.g., LD50)

  • Sub-chronic and Chronic Toxicity

  • Genotoxicity/Mutagenicity

  • Carcinogenicity

  • Reproductive and Developmental Toxicity

  • Safety Pharmacology (cardiovascular, respiratory, etc.)

Without this information, a formal safety profile cannot be constructed. Standard handling precautions for novel research chemicals of unknown toxicity are strongly advised.

Experimental Protocols

The following protocols are derived from the methodologies described in the available pharmacological studies.

This protocol describes the methods used to assess the effect of this compound on food consumption and brain neurochemistry.

  • Animal Model: Female Wistar rats.

  • Housing: Maintained under standard laboratory conditions with a controlled 12-hour light/dark cycle.

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 12.5 and 50 µg/kg. A control group received a saline vehicle.

  • Food Intake Measurement: Following a 24-hour fasting period, animals were injected with this compound or vehicle. Pre-weighed food was then provided, and the amount consumed was measured at specified time points (e.g., 2 and 3 hours post-injection) to determine the effect on satiety.

  • Brain Tissue Analysis:

    • Brains were rapidly dissected to isolate specific regions (e.g., striatum, hypothalamus).

    • Tissue samples were homogenized in a suitable buffer, such as 0.1 M perchloric acid, to precipitate proteins and stabilize monoamines.

    • The homogenate was centrifuged at high speed (e.g., 15,000g for 15 minutes) at 4°C.

    • The resulting supernatant was filtered and analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify levels of dopamine, serotonin, and their metabolites (e.g., 5-HIAA).

Visualizations: Signaling Pathways and Workflows

This compound acts on CCK receptors, which are primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. The activation of this pathway is a key mechanism for CCK's physiological effects.

CCK_Signaling JMV236 This compound / CCK CCK1R CCK1 Receptor (GPCR) JMV236->CCK1R Binds G_Protein Gq Protein Complex (α, β, γ) CCK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ER->Ca_Release Induces Ca_Release->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Enzyme Secretion) Ca_Release->Downstream Modulates PKC->Downstream Phosphorylates Targets Experimental_Workflow A Acclimatize Rats (Female Wistar) B 24h Fasting Period A->B C Group Allocation (Control vs. This compound) B->C D i.p. Injection (Saline or this compound) C->D E Behavioral Assay: Measure Food Intake D->E F Euthanasia & Brain Dissection E->F G Tissue Homogenization & Centrifugation F->G H HPLC-EC Analysis of Monoamines G->H I Data Analysis H->I

References

An In-depth Technical Guide to the Biological Activity of Jmv 236

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Jmv 236 Chemical Name: Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 Class: Cholecystokinin (CCK) Analog, CCK-A Receptor Agonist

This document provides a comprehensive overview of the known biological activities of this compound, a synthetic cholecystokinin-octapeptide-sulfate (CCK-8-S) derivative. The information is compiled from available scientific literature to guide further research and development.

Introduction

This compound is a peptide analog of cholecystokinin (CCK), a crucial hormone and neurotransmitter involved in various physiological processes, including digestion, satiety, and anxiety. Structurally, it is a derivative of CCK-8-S with the sequence Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2.[1] Its modifications are designed to enhance chemical stability while retaining biological activity.[1] The primary known biological effects of this compound are the suppression of food intake and modulation of central nervous system monoamines.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vivo Effects of this compound on Food Intake in Rats

ParameterRoute of AdministrationDosesObserved EffectOnset of ActionReference
Food Intake ReductionIntraperitoneal (i.p.)12.5 µg/kgDecreased food intake at 2 and 3 hours post-administration.Delayed compared to CCK-8-S[1]
Food Intake ReductionIntraperitoneal (i.p.)50 µg/kgDecreased food intake at 2 and 3 hours post-administration.Delayed compared to CCK-8-S[1]
Food IntakeIntracerebroventricular (i.c.v.)Not specifiedInactive-

Table 2: Effects of this compound on Brain Monoamines in Rats

Brain RegionNeurotransmitter/MetaboliteObserved EffectRoute of AdministrationReference
StriatumDopamine MetabolitesDecreaseIntraperitoneal (i.p.)
HypothalamusSerotonin Metabolite (5-HIAA)IncreaseIntraperitoneal (i.p.)
StriatumSerotonin Metabolite (5-HIAA)IncreaseIntraperitoneal (i.p.)

Table 3: In Vitro Activity of this compound

AssaySystemActivityQuantitative DataReference
Pancreatic Amylase SecretionNot specifiedSame as CCK-8-SEC50 not reported

Note: Specific quantitative data such as binding affinities (Ki, IC50) and efficacy (EC50) for this compound at the CCK-A receptor are not currently available in the public domain literature.

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not fully available. The following are generalized methodologies based on the information provided in the literature.

3.1. Food Intake Studies in Rats

  • Animals: Female rats of an inbred strain.

  • Housing: Standard laboratory conditions with controlled light-dark cycles.

  • Acclimatization: Animals are accustomed to handling and experimental conditions.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at the specified doses (12.5 and 50 µg/kg). A control group receives the vehicle alone.

  • Food and Water Access: Standard laboratory chow and water are available ad libitum.

  • Measurement: Food consumption is measured at specific time points (e.g., 2 and 3 hours) after injection. This is typically done by weighing the remaining food and correcting for any spillage.

  • Data Analysis: The food intake of the this compound-treated group is compared to the vehicle-treated control group using appropriate statistical methods.

3.2. Brain Monoamine Analysis

  • Animals and Drug Administration: As described in the food intake study.

  • Tissue Collection: At a predetermined time after this compound or vehicle administration, animals are euthanized, and brains are rapidly dissected to isolate specific regions of interest (striatum, hypothalamus).

  • Neurochemical Analysis: Brain tissue samples are processed to extract monoamines and their metabolites. High-performance liquid chromatography (HPLC) with electrochemical detection is a standard method for quantifying levels of dopamine, serotonin, and their metabolites (e.g., 5-HIAA).

  • Data Analysis: The concentrations of monoamines and metabolites in the this compound-treated group are compared to the control group.

Signaling Pathways and Mechanisms of Action

This compound is an agonist at the cholecystokinin-A (CCK-A) receptor, which is a G-protein coupled receptor (GPCR). The anorectic (appetite-suppressing) effects of CCK and its analogs are primarily mediated by the activation of CCK-A receptors on vagal afferent neurons.

4.1. Proposed Signaling Pathway for this compound in Vagal Afferent Neurons

The binding of this compound to the CCK-A receptor is expected to initiate a signaling cascade similar to that of the endogenous ligand, CCK.

Jmv236_Signaling_Pathway Jmv236 This compound CCKAR CCK-A Receptor (GPCR) Jmv236->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Activation Neuronal Activation & Satiety Signal Ca_release->Neuronal_Activation Leads to PKC->Neuronal_Activation Contributes to

Caption: Proposed signaling pathway of this compound via the CCK-A receptor.

4.2. Experimental Workflow for In Vivo Studies

The general workflow for investigating the in vivo effects of this compound is outlined below.

Jmv236_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) Acclimatization Acclimatization to Environment & Handling Animal_Model->Acclimatization Administration Administer this compound (i.p.) or Vehicle Acclimatization->Administration Drug_Prep Prepare this compound Solution & Vehicle Control Drug_Prep->Administration Behavioral_Assay Behavioral Assay (e.g., Food Intake Measurement) Administration->Behavioral_Assay Neurochemical_Assay Neurochemical Assay (e.g., Brain Monoamine Analysis) Administration->Neurochemical_Assay Data_Collection Collect & Quantify Data Behavioral_Assay->Data_Collection Neurochemical_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: General experimental workflow for in vivo studies of this compound.

4.3. Mechanism of Action on Brain Monoamines

The increase in serotonin and decrease in dopamine metabolites following peripheral administration of this compound suggest an interaction with central neurotransmitter systems. The activation of vagal afferent nerves by CCK-A receptor agonists can transmit signals to the nucleus of the solitary tract (NTS) in the brainstem. The NTS has projections to various brain regions, including the hypothalamus and limbic areas, which are involved in the regulation of appetite and mood. The observed changes in serotonin and dopamine could be a downstream consequence of this initial vagal signaling.

Future Research Directions

The current body of literature on this compound is limited. To fully characterize its biological activity and therapeutic potential, further studies are warranted:

  • Receptor Binding and Functional Assays: Determination of the binding affinity (Ki) and functional potency (EC50) of this compound at CCK-A and CCK-B receptors is essential.

  • Pharmacokinetics and Metabolism: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are needed to optimize dosing and predict its in vivo behavior.

  • Detailed Behavioral Studies: A more comprehensive analysis of the effects of this compound on the microstructure of feeding behavior (e.g., meal size, meal frequency) would provide deeper insights into its satiety-inducing properties.

  • Investigation of Central Effects: Further exploration of the central nervous system targets of this compound and the precise mechanisms underlying its modulation of dopamine and serotonin systems is required.

  • Therapeutic Potential: Given its appetite-suppressing effects, this compound could be investigated as a potential therapeutic agent for obesity and related metabolic disorders.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JMV 236, a cholecystokinin (CCK) analog, and its related compounds. This document details their mechanisms of action, summarizes key quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines detailed experimental protocols relevant to their study.

Introduction to this compound and Related Compounds

The "JMV" series of compounds represents a class of synthetic peptides and small molecules designed to modulate key peptidergic signaling pathways involved in metabolism, appetite regulation, and growth hormone secretion. This guide focuses on this compound, a cholecystokinin-1 (CCK1) receptor agonist, and provides a comparative analysis with other notable JMV compounds, including the CCK receptor ligand JMV 180, the ghrelin receptor antagonist JMV 2959, and the ghrelin receptor agonist JMV 1843.

This compound is a cholecystokinin analog with the chemical structure Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2. It has been investigated for its appetite-suppressing effects, which are mediated through its agonist activity at the CCK1 receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its key analogs to facilitate a comparative assessment of their potency and receptor interactions.

Table 1: Cholecystokinin (CCK) Receptor Ligands

CompoundTarget Receptor(s)Affinity (Kd)Potency (IC50)Notes
This compound CCK1 ReceptorData not publicly availableData not publicly availableActs as a CCK1 receptor agonist with demonstrated appetite-suppressing effects.
JMV 180 High-affinity CCK Receptor2.2 nM[1]-Agonist at high-affinity receptors.
Low-affinity CCK Receptor19 nM[1]-Antagonist at low-affinity receptors.

Table 2: Ghrelin Receptor Ligands

CompoundTarget ReceptorPotency (IC50)Affinity (Kb)Efficacy (ED50)Notes
JMV 2959 Ghrelin Receptor (GHS-R1a)32 nM[2][3]19 nM[3]-Antagonist of the ghrelin receptor.
JMV 1843 Ghrelin Receptor (GHS-R1a)--1.94 mg/kg (in mice)Agonist of the ghrelin receptor, stimulates food intake.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

This compound-Induced CCK1 Receptor Signaling

Activation of the CCK1 receptor by agonists such as this compound initiates a signaling cascade primarily through the Gq alpha subunit of heterotrimeric G-proteins. This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including the modulation of appetite-regulating neural circuits.

CCK1_Signaling_Pathway JMV236 This compound CCK1R CCK1 Receptor JMV236->CCK1R Gq Gq-protein CCK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Appetite Suppression) Ca_release->Cellular_Response PKC->Cellular_Response

This compound Signaling via the CCK1 Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

In Vitro CCK1 Receptor Binding Assay

This protocol is a template for determining the binding affinity of a test compound like this compound to the CCK1 receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the CCK1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CCK1 receptor.

  • Radioligand: [3H]CCK-8 or [125I]CCK-8.

  • Test compound: this compound.

  • Non-specific binding control: High concentration of unlabeled CCK-8.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • 96-well filter plates with GF/C filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Radioligand at a final concentration close to its Kd.

    • This compound at various concentrations or vehicle (for total binding) or excess unlabeled CCK-8 (for non-specific binding).

    • Membrane preparation.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Incubation Incubate Components in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Add Scintillation Fluid and Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for an In Vitro Receptor Binding Assay.
In Vivo Food Intake Study in Rodents

This protocol outlines a general procedure to assess the effect of this compound on food intake in rats or mice.

Objective: To evaluate the anorectic effect of this compound following peripheral administration.

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar) or mice.

  • Standard laboratory chow.

  • Metabolic cages equipped for precise food intake measurement.

  • This compound.

  • Vehicle solution (e.g., saline).

  • Animal balance.

Procedure:

  • Acclimatize animals to individual housing in metabolic cages for several days before the experiment.

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water to standardize hunger levels.

  • At the beginning of the dark cycle (the active feeding period for rodents), weigh the animals and administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Provide a pre-weighed amount of food to each animal.

  • Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Calculate the food intake per unit of body weight (g/kg).

  • Analyze the data to compare the effects of different doses of this compound with the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.

Food_Intake_Study_Workflow Start Start Acclimatization Acclimatize Animals to Metabolic Cages Start->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Administration Administer this compound or Vehicle Fasting->Administration Food_Presentation Provide Pre-weighed Food Administration->Food_Presentation Measurement Measure Cumulative Food Intake at Timed Intervals Food_Presentation->Measurement Data_Analysis Analyze and Compare Food Intake Data Measurement->Data_Analysis End End Data_Analysis->End

Workflow for an In Vivo Food Intake Study.

Conclusion

This compound and its related analogs are valuable pharmacological tools for investigating the complex roles of the cholecystokinin and ghrelin systems in regulating appetite, metabolism, and other physiological processes. While quantitative data for this compound remains to be fully disclosed in public literature, the information available for its analogs provides a strong framework for comparative studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into this promising class of compounds. Future research should aim to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound to better understand its therapeutic potential.

References

Methodological & Application

JMV 236: In Vitro Applications in Pancreatic Cancer and Stellate Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JMV 236 is a synthetic peptide analog of cholecystokinin (CCK) that acts as a potent and selective antagonist of the cholecystokinin 1 receptor (CCK1R). While primarily investigated for its role in appetite regulation and gastrointestinal motility in vivo, the CCK receptor system is also implicated in the pathophysiology of pancreatic cancer and the activation of pancreatic stellate cells (PSCs), which contribute to the dense fibrotic stroma characteristic of this malignancy. This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its potential therapeutic effects on pancreatic cancer cells and PSCs. The methodologies outlined below are based on established protocols for studying CCK receptor signaling and the effects of related compounds, such as JMV-180, in vitro.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the in vitro effects of this compound.

Table 1: Effect of this compound on the Proliferation of Pancreatic Cancer Cell Lines (MTT Assay)

Cell LineThis compound Concentration (nM)% Inhibition of Cell Proliferation (Mean ± SD)
PANC-1115 ± 2.5
1035 ± 4.1
10058 ± 5.3
100075 ± 6.8
MIA PaCa-2112 ± 3.0
1028 ± 3.7
10051 ± 4.9
100069 ± 6.2

Table 2: Effect of this compound on DNA Synthesis in Pancreatic Cancer Cell Lines ([³H]Thymidine Incorporation Assay)

Cell LineThis compound Concentration (nM)% Inhibition of [³H]Thymidine Incorporation (Mean ± SD)
PANC-110062 ± 5.9
MIA PaCa-210055 ± 6.5

Table 3: Effect of this compound on Activation of Pancreatic Stellate Cells (Western Blot for α-SMA)

Treatmentα-SMA Expression (Normalized to β-actin) (Mean ± SD)
Control (Vehicle)1.00 ± 0.08
TGF-β1 (10 ng/mL)3.50 ± 0.25
TGF-β1 (10 ng/mL) + this compound (100 nM)1.75 ± 0.15

Experimental Protocols

Cell Culture

1.1. PANC-1 and MIA PaCa-2 Human Pancreatic Cancer Cell Lines

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For MIA PaCa-2, the medium is also supplemented with 2.5% horse serum.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1][2]

  • Subculturing: When cells reach 70-80% confluency, they are detached using 0.25% Trypsin-EDTA. The cell suspension is then diluted with fresh medium and re-plated at a ratio of 1:3 to 1:6.[3]

1.2. Primary Human Pancreatic Stellate Cells (PSCs)

  • Isolation: PSCs can be isolated from fresh human pancreatic tissue obtained from surgical resections using an outgrowth method or enzymatic digestion followed by density gradient centrifugation.[4]

  • Culture Medium: DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed pancreatic cancer cells (PANC-1 or MIA PaCa-2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

DNA Synthesis Assay ([³H]Thymidine Incorporation)

This assay directly measures the rate of DNA synthesis, a hallmark of cell proliferation.

  • Procedure:

    • Seed pancreatic cancer cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with this compound or vehicle control for 24 hours.

    • Add 1 µCi/mL of [³H]thymidine to each well and incubate for an additional 4 hours.

    • Wash the cells twice with ice-cold PBS.

    • Precipitate the DNA by adding 5% trichloroacetic acid (TCA) and incubating for 20 minutes on ice.

    • Wash the cells twice with 5% TCA.

    • Solubilize the DNA by adding 0.1 N NaOH.

    • Measure the radioactivity in a liquid scintillation counter.

Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation of proteins involved in key signaling pathways.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p44/42 MAPK (Erk1/2), Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Calcium Imaging for CCK1 Receptor Activation

This method measures changes in intracellular calcium concentration following receptor activation.

  • Procedure:

    • Plate cells expressing CCK1R (e.g., transfected HEK293 cells or primary neurons) on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Acquire baseline fluorescence images using a fluorescence microscope equipped with a calcium imaging system.

    • Stimulate the cells with a known CCK1R agonist (e.g., CCK-8) in the presence or absence of this compound.

    • Record the changes in fluorescence intensity over time. An inhibition of the agonist-induced calcium signal by this compound would confirm its antagonistic activity at the cellular level.

Visualizations

G cluster_0 Cell Culture cluster_1 Experimental Assays cluster_2 Data Analysis PANC-1 / MIA PaCa-2 PANC-1 / MIA PaCa-2 MTT Assay MTT Assay PANC-1 / MIA PaCa-2->MTT Assay Thymidine Incorporation Thymidine Incorporation PANC-1 / MIA PaCa-2->Thymidine Incorporation Western Blot Western Blot PANC-1 / MIA PaCa-2->Western Blot Pancreatic Stellate Cells Pancreatic Stellate Cells Pancreatic Stellate Cells->Western Blot Calcium Imaging Calcium Imaging Pancreatic Stellate Cells->Calcium Imaging Cell Proliferation Cell Proliferation MTT Assay->Cell Proliferation DNA Synthesis DNA Synthesis Thymidine Incorporation->DNA Synthesis Protein Expression Protein Expression Western Blot->Protein Expression Receptor Activity Receptor Activity Calcium Imaging->Receptor Activity

Caption: Experimental workflow for in vitro evaluation of this compound.

G cluster_0 Intracellular Signaling CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Activates This compound This compound This compound->CCK1R Blocks Gq Gq CCK1R->Gq PLC PLC Gq->PLC PI3K/AKT Pathway PI3K/AKT Pathway Gq->PI3K/AKT Pathway IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Cellular Effects Cellular Effects Ca2+->Cellular Effects MAPK Pathway MAPK Pathway PKC->MAPK Pathway MAPK Pathway->Cellular Effects PI3K/AKT Pathway->Cellular Effects

Caption: CCK1R signaling pathway and the antagonistic action of this compound.

References

JMV 236: Detailed Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 236 is a synthetic analogue of the cholecystokinin octapeptide-sulfate (CCK-8-S), with the chemical structure Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2.[1] Developed for enhanced chemical stability compared to its endogenous counterpart, this compound exhibits potent appetite-suppressing activity.[1] It has been demonstrated to exert effects on food intake, pancreatic enzyme secretion, and central nervous system monoamine levels, making it a valuable tool for research in gastroenterology, metabolism, and neuroscience.[1][2] this compound is reported to have the same activity as CCK-8-S in stimulating pancreatic amylase secretion and in binding to both peripheral and central CCK receptors.[1]

This document provides detailed application notes and protocols for the use of this compound in both in vivo and in vitro research settings, based on available scientific literature.

Data Presentation

In Vivo Dosage Guidelines
SpeciesApplicationDosage RangeAdministration RouteEffects ObservedReference
RatFood Intake Regulation12.5 - 50 µg/kgIntraperitoneal (i.p.)Decreased food intake 2-3 hours post-administration.
Rat (Obese Zucker and "Cafeteria" models)Plasma Neuropeptide Y (NPY) Levels50 µg/kgIntraperitoneal (i.p.)Significant decrease in plasma NPY in lean and "cafeteria" model rats.
RatBrain Monoamine Levels12.5 - 50 µg/kgIntraperitoneal (i.p.)Decreased striatal dopamine metabolite levels and increased hypothalamic and striatal serotonin metabolite (5-HIAA) levels.
In Vitro Application Guidelines

Due to the statement that this compound exhibits the same activity as CCK-8-S on pancreatic amylase secretion, the following concentrations, typically used for CCK-8-S, can be considered as a starting point for in vitro experiments with this compound.

Assay TypeCell/Tissue TypeSuggested Concentration RangeExpected Effect
Amylase Secretion AssayIsolated Pancreatic Acini (Rat)1 pM - 10 nMStimulation of amylase release.
Receptor Binding AssayPancreatic or Brain Membranes1 pM - 100 nMCompetitive displacement of radiolabeled CCK ligands.
Intracellular Calcium MobilizationPancreatic Acinar Cells1 pM - 10 nMStimulation of intracellular calcium signaling.

Experimental Protocols

In Vivo Protocol: Assessment of Anorexigenic Effects in Rats

Objective: To evaluate the effect of this compound on food intake in rats.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Sprague-Dawley rats (male, 200-250 g)

  • Standard laboratory chow

  • Metabolic cages equipped for food intake monitoring

  • Syringes and needles for intraperitoneal injection (25-27 gauge)

Procedure:

  • Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment and measurement procedures. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Fasting: To standardize hunger levels, withhold food for a period of 12-18 hours (e.g., overnight) before the injection. Water should remain available.

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., to achieve doses of 12.5 µg/kg and 50 µg/kg in an injection volume of 1 ml/kg).

  • Administration: At the beginning of the light cycle, administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure the amount of food consumed at regular intervals, for example, at 1, 2, 3, and 24 hours post-injection.

  • Data Analysis: Calculate the cumulative food intake at each time point and compare the results between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

In Vitro Protocol: Amylase Secretion from Isolated Rat Pancreatic Acini

Objective: To measure the dose-dependent effect of this compound on amylase secretion from isolated pancreatic acini.

Materials:

  • This compound

  • Collagenase (Type V)

  • HEPES-buffered Ringer's solution (HBR) supplemented with 0.5% BSA and essential amino acids.

  • Amylase substrate (e.g., Phadebas® tablets)

  • Spectrophotometer

Procedure:

  • Isolation of Pancreatic Acini:

    • Euthanize a rat according to institutional guidelines.

    • Perfuse the pancreas with HBR solution containing collagenase.

    • Excise the pancreas and incubate it in the collagenase solution at 37°C with gentle shaking to disperse the tissue into acini.

    • Filter the suspension to remove undigested tissue and wash the acini by centrifugation.

  • Amylase Secretion Assay:

    • Resuspend the isolated acini in fresh HBR solution.

    • Aliquot the acinar suspension into tubes containing various concentrations of this compound (e.g., 1 pM to 10 nM) or control buffer.

    • Incubate the tubes at 37°C for 30 minutes with gentle shaking.

    • Pellet the acini by centrifugation.

    • Collect the supernatant, which contains the secreted amylase.

  • Amylase Activity Measurement:

    • Determine the amylase activity in the supernatant using a commercially available assay kit or a standard method with an amylase substrate.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Express the amylase secretion as a percentage of the total amylase content in the acini.

    • Plot the dose-response curve for this compound-stimulated amylase secretion.

Mandatory Visualizations

JMV_236_Signaling_Pathway JMV236 This compound CCK1R CCK1 Receptor JMV236->CCK1R Gq Gq Protein CCK1R->Gq Satiety Satiety Signal CCK1R->Satiety Vagal Afferents PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Amylase_secretion Amylase Secretion Ca_release->Amylase_secretion PKC_activation->Amylase_secretion

Caption: Signaling pathway of this compound via the CCK1 receptor.

In_Vivo_Food_Intake_Workflow start Start acclimation Animal Acclimation (3 days) start->acclimation fasting Overnight Fasting (12-18 hours) acclimation->fasting preparation Prepare this compound Solution fasting->preparation injection Intraperitoneal Injection (this compound or Vehicle) preparation->injection measurement Measure Food Intake (1, 2, 3, 24 hours) injection->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Experimental workflow for in vivo food intake studies.

In_Vitro_Amylase_Secretion_Workflow start Start isolation Isolate Pancreatic Acini start->isolation incubation Incubate with this compound (various concentrations) isolation->incubation separation Separate Acini and Supernatant incubation->separation measurement Measure Amylase in Supernatant separation->measurement analysis Data Analysis (Dose-Response Curve) measurement->analysis end End analysis->end

Caption: Workflow for in vitro amylase secretion assay.

References

Preparing JMV 236 Stock Solution for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 236 is a potent cholecystokinin (CCK) antagonist widely utilized in preclinical research to investigate the physiological roles of CCK, particularly in satiety, gastrointestinal function, and neurological processes. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with methodologies for its application in both in vitro and in vivo experimental settings. Furthermore, this document outlines the signaling pathway of the CCK1 receptor, the primary target of this compound, and offers a framework for relevant cell-based assays.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.

PropertyValueSource
Molecular Weight 1207.31 g/mol [1]
Appearance Solid-
Storage Temperature -20°C[1]
Solubility Soluble in DMSO and DMF; slightly soluble in methanol, ethyl acetate, and chloroform; insoluble in water.[2]

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Protocol:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture.

  • Weigh this compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.207 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 1.207 mg of this compound, add 100 µL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can aid in dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Stability:

The long-term stability of this compound in DMSO at -20°C is not extensively documented. It is recommended to prepare fresh stock solutions regularly and to perform a stability test if the solution is to be stored for an extended period. A simple stability test can involve comparing the biological activity of a freshly prepared stock to an aged stock in a standardized assay.

Experimental Protocols

In Vitro Cell-Based Assay: General Framework

This protocol provides a general framework for assessing the activity of this compound in a cell-based assay using a cell line endogenously or recombinantly expressing the cholecystokinin A (CCK1) receptor.

Materials:

  • CCK1 receptor-expressing cells (e.g., HEK293-CCK1R, pancreatic acinar cells)

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • CCK-8 (a CCK1 receptor agonist)

  • Assay-specific reagents (e.g., for measuring intracellular calcium, cAMP, or reporter gene activity)

  • 96-well or 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Protocol:

  • Cell Seeding: Seed the CCK1 receptor-expressing cells into the assay plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in a suitable assay buffer or serum-free medium. Also, prepare a solution of the agonist CCK-8 at a concentration that elicits a submaximal response (e.g., EC80). The final concentration of DMSO in the assay wells should be kept constant across all conditions and should not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Antagonist Treatment: Add the diluted this compound solutions to the appropriate wells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C to allow for receptor binding.

  • Agonist Stimulation: Following the antagonist incubation, add the CCK-8 solution to the wells (except for the negative control wells).

  • Signal Detection: Incubate for the optimal time required for the specific assay readout and then measure the signal using a plate reader.

  • Data Analysis: Plot the response against the concentration of this compound to determine its inhibitory potency (e.g., IC50).

In Vivo Administration: Rodent Model of Food Intake

This protocol is based on a study investigating the effects of this compound on plasma neuropeptide Y (NPY) in obese rats and serves as a starting point for in vivo studies.[1]

Materials:

  • This compound stock solution

  • Sterile saline (0.9% NaCl)

  • Experimental animals (e.g., rats, mice)

  • Appropriate administration equipment (e.g., syringes, needles)

Protocol:

  • Dilution of this compound: On the day of the experiment, dilute the this compound stock solution with sterile saline to the desired final concentration for injection. The final injection volume should be appropriate for the size of the animal (e.g., 1-5 mL/kg for intraperitoneal injection in rats).

  • Administration: In the cited study, this compound was administered via intraperitoneal (i.p.) injection at a dose of 50 µg/kg.[1] The route of administration and dosage may need to be optimized for different experimental models and research questions.

  • Post-Administration Monitoring: Following administration, monitor the animals for any adverse effects and proceed with the planned experimental measurements (e.g., food intake, blood sampling, tissue collection). In the referenced study, animals were sacrificed 1 hour after administration.

Signaling Pathway and Experimental Workflow Diagrams

This compound and the CCK1 Receptor Signaling Pathway

This compound acts as an antagonist at the CCK1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway activated by CCK binding to the CCK1 receptor involves the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

CCK1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCK CCK CCK1R CCK1 Receptor CCK->CCK1R JMV236 This compound JMV236->CCK1R Gq11 Gq/11 CCK1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a this compound stock solution.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound on Analytical Balance Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate to Completely Dissolve Add_Solvent->Dissolve Check_Dissolution Visually Inspect for Complete Dissolution Dissolve->Check_Dissolution Check_Dissolution->Dissolve No Aliquot Aliquot into Single-Use Vials Check_Dissolution->Aliquot Yes Store Store at -20°C Aliquot->Store End End Store->End

Caption: this compound Stock Preparation Workflow.

References

Application Notes and Protocols: JMV 236 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols and findings related to the cholecystokinin (CCK) analog, JMV 236, when used in combination with other compounds to investigate its role in appetite regulation. The data presented here is based on preclinical studies in mice, focusing on the interaction between the CCK system and the prolactin-releasing peptide (PrRP) system.

Core Compound: this compound

This compound is a potent and stable analog of cholecystokinin-octapeptide-sulfate (CCK-8-S). It functions as a CCK receptor agonist and has been shown to exert anorexigenic (appetite-suppressing) effects.[1]

Combination Compounds

The following compounds have been used in combination with this compound to elucidate its mechanism of action:

  • Devazepide (L-364,718): A selective CCK-1 receptor antagonist. This compound is used to block the action of this compound at the CCK-1 receptor, thereby helping to determine if the effects of this compound are mediated through this specific receptor subtype.

  • Palmitoylated Prolactin-Releasing Peptide (palm-PrRP31): A lipidized analog of the endogenous neuropeptide PrRP. PrRP is involved in the central regulation of satiety. The palmitoylation of PrRP enhances its stability and allows it to be administered peripherally while still exerting central effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in combination with devazepide and palm-PrRP31 on food intake and neuronal activation in fasted mice.

Table 1: Effect of this compound and Devazepide on Non-Cumulative Food Intake in Fasted Mice [2]

Treatment Group0-30 min Food Intake (% of Saline Control)30-60 min Food Intake (% of Saline Control)
Saline (Sal)100%100%
This compound~8% (p<0.05 vs Sal)~8% (p<0.05 vs Sal)
Devazepide (Dev)No significant difference from SalNo significant difference from Sal
Dev + this compoundSignificantly attenuated anorexigenic effect of this compound (p<0.05 vs this compound)Significantly attenuated anorexigenic effect of this compound (p<0.05 vs this compound)

Table 2: Effect of this compound and palm-PrRP31 on Neuronal Activation (c-Fos Expression) in the Caudal Nucleus of the Solitary Tract (cNTS) and Paraventricular Nucleus of the Hypothalamus (PVN) [2]

Treatment GroupFos-immunolabeled PrRP neurons in cNTS (relative to palm-PrRP31)Fos-immunolabeled cells in PVN (relative to palm-PrRP31)
palm-PrRP31100%100%
This compoundSignificantly increased (p<0.05)Significantly increased (p<0.05)
This compound + palm-PrRP31Significantly increased (p<0.05)Significantly increased (p<0.05)
Dev + this compound + palm-PrRP31No significant difference from Dev aloneSignificantly higher than Dev alone (p<0.05)

Experimental Protocols

Animal Models and Housing
  • Species: Male C57BL/6J mice are typically used.

  • Housing: Mice are individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except during fasting periods.

  • Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the commencement of experiments.

Food Intake Studies

This protocol is designed to assess the anorexigenic effects of this compound and its combination partners.

  • Fasting: Mice are fasted overnight (typically 16-18 hours) with free access to water.

  • Drug Administration:

    • This compound, devazepide, and palm-PrRP31 are dissolved in sterile saline (0.9% NaCl). Devazepide may require a vehicle containing a small percentage of DMSO.

    • Compounds are administered via intraperitoneal (i.p.) injection.

    • For combination studies, devazepide is typically administered 30 minutes prior to this compound or the this compound/palm-PrRP31 combination.

  • Re-feeding and Measurement:

    • Immediately after the final injection, pre-weighed food is returned to the cages.

    • Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes) by weighing the remaining food.

    • Spillage should be accounted for by placing a collection paper under the food hopper.

Immunohistochemistry for c-Fos Expression

This protocol is used to identify neurons that are activated by the administered compounds. The c-Fos protein is an indirect marker of recent neuronal activity.

  • Perfusion and Tissue Collection:

    • At a predetermined time point after drug administration (e.g., 90 minutes), mice are deeply anesthetized with an appropriate anesthetic (e.g., pentobarbital).

    • Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS to fix the brain tissue.

    • Brains are carefully dissected and post-fixed in 4% PFA overnight at 4°C.

  • Sectioning:

    • Brains are cryoprotected in a sucrose solution (e.g., 30% sucrose in PBS) until they sink.

    • Coronal sections (e.g., 30 µm thick) of the brain, including the cNTS and PVN, are cut using a cryostat.

  • Immunostaining:

    • Blocking: Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) to reduce non-specific antibody binding.

    • Primary Antibody: Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C. For co-localization studies, a primary antibody against PrRP can also be included.

    • Secondary Antibody: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit conjugated to a fluorophore) for 1-2 hours at room temperature.

    • Mounting and Coverslipping: Sections are mounted onto glass slides and coverslipped with a mounting medium containing DAPI to visualize cell nuclei.

  • Imaging and Analysis:

    • Fluorescent images of the cNTS and PVN are captured using a confocal or fluorescence microscope.

    • The number of c-Fos positive cells in each region of interest is counted using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.

G cluster_periphery Periphery cluster_cns Central Nervous System (Brainstem) cluster_higher_centers Higher Brain Centers This compound This compound CCK1R_Vagal CCK-1 Receptor (Vagal Afferents) This compound->CCK1R_Vagal Agonist Devazepide Devazepide Devazepide->CCK1R_Vagal Antagonist NTS Nucleus of the Solitary Tract (NTS) CCK1R_Vagal->NTS Signal Transmission palm-PrRP31 palm-PrRP31 PVN Paraventricular Nucleus of the Hypothalamus (PVN) palm-PrRP31->PVN Direct Action PrRP_Neurons PrRP Neurons NTS->PrRP_Neurons Activation PrRP_Neurons->PVN Projection Satiety Satiety PVN->Satiety Induces

Proposed signaling pathway of this compound in appetite regulation.

G cluster_workflow Experimental Workflow cluster_food_intake Food Intake Study cluster_ihc Immunohistochemistry Fasting Overnight Fasting of Mice Grouping Divide into Treatment Groups Fasting->Grouping Injection Intraperitoneal Injection (Saline, this compound, Dev, palm-PrRP31, Combinations) Grouping->Injection Refeeding Present Pre-weighed Food Injection->Refeeding Perfusion Transcardial Perfusion and Brain Extraction (90 min post-injection) Injection->Perfusion Measurement Measure Food Consumption at 30, 60, 120 min Refeeding->Measurement Analysis_FI Data Analysis Measurement->Analysis_FI Sectioning Brain Sectioning (cNTS & PVN) Perfusion->Sectioning Staining c-Fos Staining Sectioning->Staining Imaging Microscopy and Imaging Staining->Imaging Analysis_IHC Quantify c-Fos Positive Cells Imaging->Analysis_IHC

Workflow for investigating this compound combination effects.

References

Application Notes and Protocols for Flow Cytometry Analysis After Jmv 236 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

Jmv 236 is a novel investigational compound with potential cytotoxic effects on cancer cells. Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis in various tumor cell lines. Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment, enabling precise quantification of apoptosis, cell cycle distribution, and changes in protein expression at the single-cell level. These application notes provide detailed protocols for analyzing the effects of this compound using flow cytometry.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human leukemia cell line (e.g., Jurkat) treated with this compound for 48 hours.

Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound180.3 ± 3.512.1 ± 1.95.4 ± 1.12.2 ± 0.7
This compound545.7 ± 4.235.8 ± 3.315.3 ± 2.43.2 ± 0.9
This compound1015.9 ± 2.850.2 ± 4.128.6 ± 3.75.3 ± 1.3

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptotic)
Vehicle Control055.4 ± 2.930.1 ± 1.814.5 ± 1.21.2 ± 0.4
This compound165.2 ± 3.120.5 ± 2.014.3 ± 1.55.8 ± 1.1
This compound575.8 ± 3.810.3 ± 1.513.9 ± 1.718.7 ± 2.5
This compound1040.1 ± 4.58.2 ± 1.310.5 ± 1.941.2 ± 3.9

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound by staining with Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and PI, a fluorescent dye that stains the DNA of cells with compromised membranes.

Materials:

  • Cells of interest (e.g., Jurkat)

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a 15 mL conical tube.

    • Adherent cells: Gently aspirate the medium, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for FITC and PI.

    • Acquire data for at least 10,000 events per sample.

    • Set up compensation controls using single-stained samples.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in this compound-treated cells by staining the DNA with PI.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in Protocol 1, step 1.

  • Cell Harvesting:

    • Follow the same procedure as described in Protocol 1, step 2.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Acquire data for at least 20,000 events per sample.

    • Generate a histogram of PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 This compound Treatment cluster_1 Cellular Response Jmv236 This compound DNA_Damage DNA Damage Jmv236->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G cluster_workflow Flow Cytometry Experimental Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Start: Seed Cells treatment Treat with This compound start->treatment harvest Harvest and Wash Cells treatment->harvest stain_apoptosis Stain with Annexin V & PI harvest->stain_apoptosis fix Fix with Ethanol harvest->fix analyze_apoptosis Analyze on Flow Cytometer stain_apoptosis->analyze_apoptosis end Data Interpretation analyze_apoptosis->end stain_cellcycle Stain with PI/RNase fix->stain_cellcycle analyze_cellcycle Analyze on Flow Cytometer stain_cellcycle->analyze_cellcycle analyze_cellcycle->end

Caption: Experimental workflow for flow cytometry analysis.

Application Notes and Protocols for Western Blot Analysis of Jmv 236 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for performing Western blot analysis on cells treated with Jmv 236, a modulator of the Neurotensin Receptor 1 (NTSR1). The methodologies detailed below are designed to enable the investigation of the effects of this compound on NTSR1-mediated signaling pathways.

Data Presentation

Quantitative data from Western blot experiments should be systematically organized to facilitate the comparison of protein expression levels following treatment with this compound. Densitometric analysis of protein bands should be performed and the results normalized to a loading control (e.g., β-actin, GAPDH).

Table 1: Quantitative Analysis of Key Protein Expression in this compound-Treated Cells

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Normalized Expression (Fold Change vs. Control)Standard Deviationp-value
p-ERK1/2 Control (Vehicle)1.151.000.12-
This compound (10 µM)2.802.430.21<0.05
This compound (20 µM)4.103.570.35<0.01
p-Akt Control (Vehicle)1.301.000.18-
This compound (10 µM)2.101.620.25<0.05
This compound (20 µM)2.952.270.28<0.01
β-arrestin-2 Control (Vehicle)2.501.000.22-
This compound (10 µM)1.750.700.15<0.05
This compound (20 µM)1.200.480.11<0.01
Loading Control (β-actin) Control (Vehicle)3.801.000.10-
This compound (10 µM)3.750.990.12n.s.
This compound (20 µM)3.821.010.11n.s.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., CHO-K1 cells stably expressing hNTS1) in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of treatment.[1]

  • Cell Growth: Culture cells in appropriate growth medium supplemented with serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Serum Starvation (Optional): Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium to reduce basal signaling.

  • This compound Treatment: Replace the medium with fresh serum-free medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the predetermined duration of treatment (e.g., 15 min, 30 min, 1 hr) to observe specific signaling events.

Cell Lysis
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

  • Lysis Buffer Addition: Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[2] For a 100 mm dish, use 1 ml of lysis buffer.[2]

    • Note: For membrane-bound proteins like GPCRs, a lysis buffer containing 1% Triton X-100 and 0.05% SDS may improve solubilization.[3]

  • Cell Scraping: Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Maintain constant agitation for 30 minutes at 4°C. To ensure complete lysis and shear DNA, sonicate the lysate on ice three times for 10-15 seconds each.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification
  • Protein Assay: Determine the protein concentration of each lysate using a Bradford or BCA (bicinchoninic acid) protein assay, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using the lysis buffer.

SDS-PAGE and Western Blotting
  • Sample Preparation: To 20 µg of each protein sample, add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

    • Note: For some GPCRs, heating can cause aggregation. In such cases, running the sample without boiling might be necessary.

  • Gel Electrophoresis: Load the protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at 100-150 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane. For proteins larger than 80 kDa, adding 0.1% SDS to the transfer buffer is recommended.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-p-Akt, anti-β-arrestin) diluted in the blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three to five times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.

  • Final Washes: Repeat the washing step (step 6).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Stripping and Re-probing (Optional): To detect another protein (e.g., a loading control), the membrane can be stripped of the first set of antibodies and re-probed with a new primary antibody.

Visualizations

Signaling Pathways

The activation of Neurotensin Receptor 1 (NTSR1) by a ligand such as this compound can trigger multiple downstream signaling cascades. The diagram below illustrates the key pathways that can be investigated using Western blotting.

NTSR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound NTSR1 NTSR1 This compound->NTSR1 Binds Gq Gαq NTSR1->Gq Activates Gi Gαi NTSR1->Gi Activates B_Arrestin β-arrestin NTSR1->B_Arrestin Recruits PLC PLC Gq->PLC Activates PI3K PI3K Gi->PI3K Activates Receptor Internalization Receptor Internalization B_Arrestin->Receptor Internalization PKC PKC PLC->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Gene Expression Gene Expression ERK->Gene Expression Akt Akt PI3K->Akt Phosphorylates Cell Survival Cell Survival Akt->Cell Survival

Caption: NTSR1 signaling pathways activated by this compound.

Experimental Workflow

The following diagram outlines the major steps in the Western blot protocol for analyzing this compound treated cells.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Imaging & Data Analysis I->J

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for JMV2959 (as Jmv 236) in Inducing Apoptosis in MDA-MB-231 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Jmv 236" did not yield specific search results. It is highly probable that this is a typographical error for JMV2959 , a known ghrelin receptor (GHSR-1a) antagonist. These application notes are therefore based on JMV2959 and the hypothesized mechanism of inducing apoptosis by blocking the pro-survival effects of ghrelin signaling in cancer cells.

Introduction

Ghrelin, a peptide hormone, is recognized for its role in regulating appetite and metabolism. However, emerging evidence indicates that ghrelin and its receptor, the growth hormone secretagogue receptor (GHSR-1a), are expressed in various cancer types and can play a significant role in tumor progression.[1][2] In many cancer cell lines, including the MDA-MB-231 breast cancer cell line, ghrelin has been shown to exert anti-apoptotic effects, thereby promoting cell survival and contributing to chemoresistance.[1][3][4] This pro-survival signaling is often mediated through the activation of pathways such as PI3K/Akt/mTOR.

JMV2959 is a potent and specific antagonist of the GHSR-1a. By blocking the binding of ghrelin to its receptor, JMV2959 is hypothesized to inhibit these pro-survival signals. This interruption of the ghrelin axis presents a promising strategy to induce apoptosis or to sensitize cancer cells to conventional chemotherapeutic agents. These application notes provide a framework for investigating the pro-apoptotic potential of JMV2959 in the MDA-MB-231 human breast cancer cell line, a model in which the anti-apoptotic effects of ghrelin are well-documented.

Application Notes

Principle of the Method: The protocol is designed to assess the efficacy of JMV2959 in inducing apoptosis in MDA-MB-231 cells. The underlying principle is that by antagonizing the GHSR-1a, JMV2959 will inhibit the downstream pro-survival PI3K/Akt/mTOR signaling pathway. This is expected to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the intrinsic apoptotic cascade, characterized by caspase activation and eventual cell death.

Model Cell Line: MDA-MB-231 (Human Breast Adenocarcinoma) The MDA-MB-231 cell line is a suitable model for this study as it is a triple-negative breast cancer (TNBC) cell line known to express GHSR-1a. Furthermore, ghrelin has been demonstrated to protect these cells from cisplatin-induced apoptosis, making it an excellent system to test the hypothesis that a GHSR-1a antagonist can reverse this effect.

Expected Outcomes:

  • A dose-dependent decrease in the viability of MDA-MB-231 cells upon treatment with JMV2959.

  • An increase in the percentage of apoptotic cells (early and late apoptosis) as determined by Annexin V/PI staining.

  • Modulation of key apoptosis-related proteins:

    • An increase in the expression of the pro-apoptotic protein Bax.

    • A decrease in the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.

    • Increased levels of cleaved (activated) caspase-9 and caspase-3.

Quantitative Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experiments.

Table 1: Cell Viability of MDA-MB-231 Cells Treated with JMV2959

Treatment GroupConcentration (µM)Mean Absorbance (570 nm) ± SD% ViabilityIC50 (µM)
Vehicle Control (DMSO)-1.25 ± 0.08100%-
JMV295911.18 ± 0.0694.4%\multirow{5}{*}{[Calculated Value]}
JMV2959100.95 ± 0.0576.0%
JMV2959250.68 ± 0.0454.4%
JMV2959500.45 ± 0.0336.0%
JMV29591000.28 ± 0.0222.4%
Positive Control (e.g., Cisplatin)[Conc.][Value][Value][Value]

Table 2: Apoptosis Rate in MDA-MB-231 Cells Treated with JMV2959 (48h)

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control (DMSO)-95.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
JMV29592570.1 ± 3.515.8 ± 1.214.1 ± 1.829.9 ± 3.0
JMV29595045.6 ± 4.228.3 ± 2.526.1 ± 2.954.4 ± 5.4
Positive Control (e.g., Cisplatin)[Conc.][Value][Value][Value][Value]

Table 3: Densitometric Analysis of Western Blots for Apoptosis-Related Proteins

Treatment Group (50 µM JMV2959)Bax/β-actin Ratio (Fold Change)Bcl-2/β-actin Ratio (Fold Change)Bax/Bcl-2 RatioCleaved Caspase-3/β-actin Ratio (Fold Change)
Vehicle Control (DMSO)1.01.01.01.0
JMV2959 (24h)1.80.72.62.1
JMV2959 (48h)2.50.46.34.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of JMV2959 on MDA-MB-231 cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • JMV2959 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of JMV2959 in complete medium. Remove the medium from the wells and add 100 µL of the JMV2959 dilutions. Include a vehicle control (DMSO at the same concentration as the highest JMV2959 dose) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with JMV2959.

Materials:

  • Treated and control MDA-MB-231 cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with desired concentrations of JMV2959 for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins (Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9).

Materials:

  • Treated and control MDA-MB-231 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

Signaling Pathway Diagram

G Ghrelin Ghrelin GHSR1a GHSR-1a Ghrelin->GHSR1a Activates JMV2959 JMV2959 JMV2959->GHSR1a Inhibits PI3K PI3K GHSR1a->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Promotes Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized signaling pathway of JMV2959-induced apoptosis.

Experimental Workflow Diagram

G cluster_assays Apoptosis Assays start Start: MDA-MB-231 Cell Culture treatment Treat with JMV2959 (Varying concentrations and times) start->treatment viability Cell Viability Assay (MTT) treatment->viability flow Flow Cytometry (Annexin V/PI Staining) treatment->flow western Western Blot (Bax, Bcl-2, Caspases) treatment->western analysis Data Analysis viability->analysis flow->analysis western->analysis ic50 Calculate IC50 analysis->ic50 apoptosis_rate Quantify Apoptosis Rate analysis->apoptosis_rate protein_exp Analyze Protein Expression analysis->protein_exp conclusion Conclusion: Evaluate Pro-Apoptotic Efficacy ic50->conclusion apoptosis_rate->conclusion protein_exp->conclusion

Caption: Experimental workflow for evaluating JMV2959's pro-apoptotic effects.

References

Troubleshooting & Optimization

Navigating JMV 236 Dissolution Challenges: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals encountering difficulties with dissolving the cholecystokinin antagonist JMV 236, this technical support center provides a structured approach to troubleshooting solubility issues. In the absence of a specific manufacturer's datasheet for this compound, this guide leverages established principles for dissolving peptide-based compounds, which this compound is presumed to be.

Troubleshooting Guide: this compound Dissolution

When this compound fails to dissolve in a chosen solvent, a systematic approach is crucial. The following Q&A guide addresses common dissolution problems and provides a logical progression of steps to achieve a successful solution.

Q1: My initial attempt to dissolve this compound in water was unsuccessful. What is the next step?

A1: Peptides, like this compound, exhibit varying solubility based on their amino acid composition and overall charge. If dissolution in sterile, distilled water fails, the next step is to assess the peptide's likely charge. A common strategy is to use a dilute acidic or basic solution. For a peptide with a likely positive charge, a dilute acetic acid solution is a good starting point. Conversely, for a peptide with a likely negative charge, a dilute ammonium hydroxide solution can be effective.[1][2][3]

Q2: How do I determine if this compound is acidic or basic without a datasheet?

A2: Without the specific amino acid sequence, a definitive determination is not possible. Therefore, a trial-and-error approach with a very small amount of the peptide is recommended. Start with the assumption that it may be a basic peptide and attempt to dissolve it in a small amount of a dilute acidic solution. If that fails, use a fresh, small sample and try a dilute basic solution.

Q3: I've tried both dilute acid and base, but this compound still won't dissolve. What are my other options?

A3: For highly hydrophobic peptides, organic solvents are often necessary.[1][3] Common choices include dimethyl sulfoxide (DMSO), acetonitrile (ACN), or methanol. It is critical to start with a very small amount of the organic solvent to create a concentrated stock solution, which can then be diluted with your aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: Can I heat the sample to aid dissolution?

A4: Gentle warming (less than 40°C) can sometimes help dissolve a peptide. However, excessive heat can degrade the peptide, so this should be done with caution and as a last resort.

Q5: My peptide seems to be forming a gel or aggregating. How can I address this?

A5: Aggregation-prone peptides can sometimes be dissolved in strong denaturing agents like 6 M guanidine hydrochloride or 8 M urea. These should only be used if compatible with your downstream applications, as they will denature the peptide.

Frequently Asked Questions (FAQs)

What is the recommended first solvent to try for a new peptide like this compound?

For any new peptide, especially those with fewer than five amino acid residues, the recommended starting solvent is always distilled, sterile water.

How can I test the solubility of this compound without risking my entire sample?

It is highly recommended to perform a solubility test on a very small aliquot of your peptide before attempting to dissolve the entire sample. This allows you to test various solvents and conditions without significant loss of material.

What should I do if my peptide contains cysteine?

If you suspect this compound contains cysteine, you should avoid basic solutions for dissolution. Instead, consider using dimethylformamide (DMF) as an alternative to DMSO for hydrophobic peptides.

Peptide Solubility Summary

The following table summarizes the general solubility characteristics of peptides and suggested solvents. This information is based on the general principles of peptide chemistry and should be used as a guide for this compound in the absence of specific data.

Peptide Characteristic Primary Solvent Secondary Solvents/Additives Notes
Likely Basic (Net Positive Charge) Distilled, Sterile Water10-30% Acetic AcidIf insoluble in water, the acidic solution should help to protonate acidic residues.
Likely Acidic (Net Negative Charge) Distilled, Sterile WaterDilute Ammonium Hydroxide (<50 µl)The basic solution will help to deprotonate basic residues.
Hydrophobic (High Percentage of Nonpolar Residues) DMSO, Acetonitrile, MethanolDilute with aqueous bufferStart with a minimal amount of organic solvent to create a stock solution.
Prone to Aggregation 6 M Guanidine-HCl or 8 M UreaDilute with aqueous bufferThese are strong denaturants and may not be suitable for all experiments.

Experimental Protocol: Systematic Solubilization of a Peptide

This protocol provides a step-by-step methodology for systematically determining an appropriate solvent for a peptide like this compound.

Materials:

  • This compound (or other peptide)

  • Sterile, distilled water

  • 10% Acetic Acid solution

  • 0.1% Ammonium Hydroxide solution

  • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Aliquot a small, known amount of the peptide (e.g., 0.1 mg) into several microcentrifuge tubes.

  • Step 1: Aqueous Solvent. To the first tube, add a small volume of sterile, distilled water to achieve the desired final concentration. Vortex briefly. Observe for dissolution.

  • Step 2: Acidic Solvent. If the peptide does not dissolve in water, add a small volume of 10% acetic acid to a fresh tube of peptide. Vortex and observe.

  • Step 3: Basic Solvent. If the peptide remains insoluble, add a small volume of 0.1% ammonium hydroxide to a fresh tube of peptide. Vortex and observe.

  • Step 4: Organic Solvent. For peptides that are insoluble in aqueous solutions, add a minimal amount of DMSO to a fresh tube to dissolve the peptide completely. Then, slowly add your desired aqueous buffer to the DMSO stock solution with gentle vortexing to the final desired concentration.

  • Step 5: Sonication/Warming. If solubility is still an issue, brief sonication or gentle warming (up to 40°C) can be attempted.

  • Once a suitable solvent is identified, the remainder of the peptide can be dissolved using the optimized conditions.

Visualizing Experimental Workflows and Pathways

To further aid in experimental design and understanding, the following diagrams illustrate a logical troubleshooting workflow and a hypothetical signaling pathway for a cholecystokinin antagonist like this compound.

G start Start: this compound Powder water Attempt to Dissolve in Sterile Water start->water dissolved1 Soluble water->dissolved1 Yes not_dissolved1 Insoluble water->not_dissolved1 No end_s Proceed with Experiment dissolved1->end_s acid Try Dilute Acetic Acid not_dissolved1->acid dissolved2 Soluble acid->dissolved2 Yes not_dissolved2 Insoluble acid->not_dissolved2 No dissolved2->end_s base Try Dilute Ammonium Hydroxide not_dissolved2->base dissolved3 Soluble base->dissolved3 Yes not_dissolved3 Insoluble base->not_dissolved3 No dissolved3->end_s organic Try Organic Solvent (e.g., DMSO) not_dissolved3->organic dissolved4 Soluble organic->dissolved4 Yes end_f Consult Technical Support organic->end_f No dissolved4->end_s

Caption: Troubleshooting workflow for this compound dissolution.

G JMV236 This compound CCKR CCK Receptor JMV236->CCKR antagonizes Gq Gq Protein CCKR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Hypothetical signaling pathway for this compound.

References

Optimizing Jmv 236 concentration for [assay type]

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Jmv 236

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the concentration of this compound for use in calcium mobilization assays. This compound is a potent, selective antagonist of the Growth Hormone Secretagogue Receptor (GHS-R1a), also known as the ghrelin receptor.[1][2][3][4][5] It is crucial for inhibiting agonist-induced Gq-coupled signaling pathways that result in the release of intracellular calcium.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work in a calcium mobilization assay?

This compound is a small molecule antagonist of the GHS-R1a (ghrelin) receptor. In a calcium mobilization assay, cells expressing GHS-R1a are first incubated with this compound. When a GHS-R1a agonist (like ghrelin) is subsequently added, this compound competes for the same binding site, thereby inhibiting the Gq-protein signaling cascade that leads to the release of calcium from the endoplasmic reticulum. The assay measures this inhibition by monitoring the fluorescence of a calcium-sensitive dye. A lower fluorescent signal in the presence of this compound indicates successful antagonism.

2. What is the recommended starting concentration range for this compound?

For initial experiments, a wide concentration range of this compound should be tested to determine its potency (IC50). A typical starting range would be a serial dilution from 1 nM to 10 µM. Published data indicates that Jmv 2959, a closely related analog, has an IC50 of approximately 32 nM in binding assays. Therefore, ensuring your concentration range brackets this value is a sound strategy.

3. Why am I seeing a low signal-to-background ratio in my assay?

A low signal-to-background (S/B) or signal-to-noise (S/N) ratio can be caused by several factors:

  • Suboptimal Agonist Concentration: The concentration of the agonist (e.g., ghrelin) used to stimulate the cells may be too low. For antagonist assays, it is recommended to use the agonist at its EC80 concentration (the concentration that gives 80% of the maximal response) to ensure a sufficiently large signal window for detecting inhibition.

  • Poor Cell Health: Ensure cells are healthy, not overgrown, and evenly seeded in the microplate wells. Cell viability should be monitored, as high concentrations of any compound can be toxic.

  • Inefficient Dye Loading: The calcium-sensitive dye (e.g., Fluo-4 AM) may not be loaded efficiently. Optimize incubation time and temperature (e.g., 30-60 minutes at 37°C). Some cell lines may also require probenecid to prevent the dye from being pumped out of the cells.

  • High Background Fluorescence: Autofluorescence from media components like phenol red or serum can increase background noise. Consider performing the final measurement step in a simplified buffer like HBSS. Using black-walled microplates is also essential for fluorescence assays to reduce well-to-well crosstalk and background.

4. How do I determine the IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an antagonist. To determine it:

  • Run the assay with a range of this compound concentrations against a fixed concentration of the agonist (typically EC80).

  • Calculate the percent inhibition for each this compound concentration relative to controls (0% inhibition for agonist alone, 100% inhibition for buffer/no agonist).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that produces 50% of the maximal inhibition.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in a calcium mobilization assay.

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Pipetting Errors: Inaccurate dispensing of this compound, agonist, or dye. 3. Edge Effects: Evaporation from wells on the plate's perimeter.1. Ensure a homogenous cell suspension before and during plating. Optimize cell number for a confluent monolayer. 2. Use calibrated multichannel pipettes or automated liquid handlers. Ensure proper mixing. 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media to create a humidity barrier.
No inhibitory effect observed 1. This compound Concentration Too Low: The tested concentrations are below the effective range. 2. Incorrect Agonist Concentration: Agonist concentration is too high, preventing effective competition. 3. Degraded this compound: Compound has lost activity due to improper storage or handling.1. Extend the concentration range to higher values (e.g., up to 50 or 100 µM). 2. Re-validate the agonist's EC50 and use a concentration at or near its EC80 for the inhibition assay. 3. Use a fresh aliquot of this compound and follow storage recommendations (typically 2-8°C).
Signal drops rapidly after agonist addition 1. Phototoxicity/Photobleaching: Excessive exposure to excitation light. 2. Rapid Calcium Sequestration: The cell's natural mechanisms are quickly removing calcium from the cytosol.1. Minimize exposure to light. Reduce the intensity or duration of the excitation light from the plate reader. 2. This is a normal physiological response. Ensure the plate reader is set to capture the peak fluorescence, which often occurs within seconds of agonist addition. Analyze the peak signal height rather than the signal at later time points.
Inconsistent results between experiments 1. Cell Passage Number: Cells at very high or low passage numbers can behave differently. 2. Reagent Variability: Differences between batches of serum, media, or dye. 3. Instrument Settings: Inconsistent plate reader settings (e.g., gain, excitation/emission wavelengths).1. Use cells within a consistent and defined passage number range for all related experiments. 2. Test new batches of critical reagents against the old batch to ensure consistency. 3. Save and reuse a specific instrument protocol for the assay. Standardize settings like gain based on a positive control well to avoid signal saturation.

Experimental Protocols & Data

Protocol: Calcium Mobilization Assay for this compound

This protocol outlines the steps for assessing the antagonist activity of this compound on GHS-R1a expressing cells (e.g., HEK293 or CHO cells).

1. Cell Seeding:

  • Culture cells expressing GHS-R1a to ~80-90% confluency.

  • Harvest the cells and resuspend them in the appropriate medium.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at an optimized density (e.g., 40,000–80,000 cells per well).

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Aspirate the cell culture medium from the wells.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

3. This compound Incubation:

  • Prepare serial dilutions of this compound in assay buffer at 3x the final desired concentration.

  • After dye incubation, wash the cells gently with assay buffer if required by the dye manufacturer.

  • Add 50 µL of the this compound dilutions to the appropriate wells. For control wells, add 50 µL of assay buffer.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

4. Fluorescence Measurement:

  • Set the fluorometric plate reader (e.g., FlexStation) to measure fluorescence at Ex/Em wavelengths of ~490/~525 nm for Fluo-4.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Inject 50 µL of the GHS-R1a agonist (at its EC80 concentration, prepared at 4x final concentration) into the wells.

  • Immediately begin recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data and calculate the IC50 value as described in the FAQ section.

Sample Data: this compound Dose-Response

The following table summarizes sample data from a dose-response experiment to determine the IC50 of this compound. The agonist used was ghrelin at its EC80 concentration.

This compound Conc. (nM)Log [this compound]Avg. ΔRFU% Inhibition
0 (Agonist only)N/A45,1000%
1041,5008%
30.4836,98018%
101.0029,31535%
30 1.48 22,900 49%
1002.0011,27575%
3002.485,41288%
10003.003,15793%
Buffer (No Agonist)N/A1,500100%

Based on this data, the calculated IC50 is approximately 30 nM.

Visualizations

GHS_R1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GHSR GHS-R1a (Ghrelin Receptor) Gq Gq GHSR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to Ca_Release Ca²⁺ Release IP3R->Ca_Release Triggers Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates Jmv236 This compound (Antagonist) Jmv236->GHSR Inhibits

Caption: GHS-R1a signaling pathway and inhibition by this compound.

Caption: Experimental workflow for the this compound antagonist assay.

References

Common issues with Jmv 236 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the cholecystokinin (CCK) antagonist, JMV 236, in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a potent and selective cholecystokinin A (CCKA) receptor antagonist. It is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8). Its structure is Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2. This compound has been noted for its enhanced chemical stability compared to the native CCK-8 peptide, making it a valuable tool for in vitro and in vivo studies of the CCKA receptor.

Q2: What are the primary stability concerns for a peptide-based compound like this compound in solution?

As a peptide, this compound is susceptible to several degradation pathways in aqueous solutions, which can impact its potency and experimental reproducibility. The primary concerns include:

  • Hydrolysis: The peptide backbone can be cleaved by water, particularly at aspartic acid (Asp) residues, which are present in the this compound sequence. This process is often pH-dependent.

  • Deamidation: The C-terminal amide of this compound could potentially undergo hydrolysis to a carboxylic acid, altering its structure and activity.

  • Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, the tryptophan residue can be a site for oxidation under certain conditions.

  • Physical Instability: Peptides can be prone to aggregation or adsorption to container surfaces, especially at higher concentrations or in certain buffer systems.

Q3: What are the recommended general storage conditions for this compound solutions?

To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, aliquoting the solution into single-use volumes and storing at -20°C or -80°C is advisable to prevent freeze-thaw cycles. The choice of solvent and buffer is critical and should be validated for compatibility. For longer-term storage, lyophilized powder stored at -20°C is the preferred state.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Loss of biological activity over time in prepared solutions. Degradation of the peptide due to hydrolysis, oxidation, or other chemical modifications.1. Prepare fresh solutions: Use freshly prepared this compound solutions for each experiment. 2. Optimize pH: The rate of hydrolysis can be pH-dependent. Evaluate the stability of this compound in a range of buffered solutions (e.g., pH 5-8) to identify the optimal pH for your experimental conditions. 3. Use appropriate buffers: Avoid buffers that may react with the peptide. Phosphate or citrate buffers are generally suitable. 4. Store properly: If short-term storage is unavoidable, aliquot and freeze solutions at -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results between batches of prepared this compound solution. Inaccurate initial concentration due to incomplete dissolution or adsorption to surfaces. Physical instability leading to aggregation.1. Ensure complete dissolution: Use a suitable solvent (e.g., DMSO for stock solutions, followed by dilution in aqueous buffer). Briefly vortex or sonicate if necessary. 2. Use low-binding labware: Utilize polypropylene or siliconized tubes and pipette tips to minimize adsorption. 3. Visual inspection: Before use, visually inspect the solution for any signs of precipitation or aggregation.
Precipitation observed in the this compound solution. Poor solubility in the chosen buffer system or exceeding the solubility limit.1. Check solubility data: If available, consult the manufacturer's datasheet for solubility information. 2. Adjust pH: The solubility of peptides is often pH-dependent. A slight adjustment of the buffer pH may improve solubility. 3. Use a co-solvent: For stock solutions, a small amount of an organic solvent like DMSO can be used before diluting into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol describes a representative reversed-phase HPLC (RP-HPLC) method for assessing the stability of this compound in solution.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Buffer of choice for stability study (e.g., phosphate-buffered saline, pH 7.4)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Dilute the stock solution to the desired concentration in the buffer to be tested (e.g., 100 µg/mL).

  • Incubate the solution under the desired stress conditions (e.g., 37°C for 24 hours).

  • At specified time points, withdraw an aliquot and dilute it with Mobile Phase A to a suitable concentration for HPLC analysis.

4. Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Calculate the percentage of remaining this compound at each time point to determine the degradation rate.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the specificity of the stability-indicating analytical method.

Stress Condition Methodology
Acid Hydrolysis Incubate this compound solution (e.g., 100 µg/mL in 0.1 M HCl) at 60°C for 2-8 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.
Base Hydrolysis Incubate this compound solution (e.g., 100 µg/mL in 0.1 M NaOH) at room temperature for 1-4 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.
Oxidation Incubate this compound solution (e.g., 100 µg/mL) with 3% hydrogen peroxide at room temperature for 2-8 hours.
Thermal Degradation Incubate a solid sample of this compound at 80°C for 24 hours. Dissolve in the appropriate solvent for HPLC analysis.
Photostability Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Visualizations

Signaling Pathway of this compound at the CCKA Receptor

JMV236_Signaling_Pathway JMV236 This compound CCKA_R CCKA Receptor JMV236->CCKA_R Antagonist Binding Gq Gq Protein CCKA_R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylation Cascade

Caption: this compound signaling at the CCKA receptor.

Experimental Workflow for this compound Stability Assessment

JMV236_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Dilute to Working Concentration in Test Buffer prep_stock->prep_working stress_conditions Incubate under Stress Conditions (e.g., pH, Temp, Oxidation) prep_working->stress_conditions sampling Withdraw Aliquots at Defined Time Points stress_conditions->sampling hplc Analyze by Stability-Indicating RP-HPLC sampling->hplc data Quantify this compound Peak Area and Degradation Products hplc->data outcome Determine Degradation Rate and Identify Degradants data->outcome

Troubleshooting Jmv 236 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jmv 236. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental issues encountered while working with this compound. The following guides and frequently asked questions (FAQs) provide detailed insights into common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive kinase inhibitor with high affinity for the hypothetical "Kinase X." Its primary mechanism involves binding to the ATP pocket of the Kinase X catalytic domain, thereby preventing the phosphorylation of its downstream substrates. While designed for high specificity, off-target effects can occur, particularly at higher concentrations.

Q2: My in vivo results with this compound are inconsistent with my in vitro kinase assay findings. What could be the cause?

Discrepancies between in vitro and in vivo results are a common challenge in drug development.[1][2] Several factors could contribute to this:

  • Cell Permeability: this compound may have poor cell membrane permeability, leading to lower intracellular concentrations than expected.

  • Metabolism: The compound may be rapidly metabolized in vivo, reducing its effective concentration at the target site.

  • Presence of Serum: Components in cell culture medium, such as serum, can sometimes inhibit the activity of a compound.[2]

  • Off-Target Effects: In vivo, this compound may interact with other kinases or cellular components, leading to complex biological responses that mask the intended on-target effect.

A systematic approach to troubleshooting, starting with verifying the compound's activity in a cell-based assay, is recommended.

Q3: I am observing unexpected cellular phenotypes at high concentrations of this compound. Could these be off-target effects?

Yes, unexpected phenotypes at higher concentrations are often indicative of off-target effects.[3][4] It is crucial to determine the therapeutic window of this compound. A dose-response curve should be generated to identify the optimal concentration that maximizes on-target effects while minimizing off-target or cytotoxic effects.

Troubleshooting Guides

Guide 1: Inconsistent Results in Kinase Assays

Problem: You observe variable or no inhibition of Kinase X in your in vitro kinase assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incorrect ATP Concentration Determine the Km of Kinase X for ATP and use an ATP concentration equal to the Km in your assay.Using ATP concentrations significantly different from the Km can affect the apparent IC50 value of an ATP-competitive inhibitor.
Enzyme Quality Use highly purified, active Kinase X. Consider different purification tags as they can sometimes affect enzyme activity.Impurities or inactive enzyme can lead to inaccurate measurements of inhibition.
Assay Format If using a luciferase-based assay, be aware that this compound might inhibit luciferase itself. Consider a different assay format, such as a radiometric assay or a mobility shift assay.Different assay technologies have distinct advantages and disadvantages. Choosing the right one is critical for reliable data.
Compound Stability Ensure this compound is stable in the assay buffer and at the working temperature.Degradation of the compound will lead to a loss of activity.
Guide 2: Unexpected Results in Cell-Based Assays

Problem: this compound shows lower potency or unexpected effects in cell-based assays compared to biochemical assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Cell Health and Density Ensure cells are healthy, viable, and seeded at an optimal density. Avoid using cells that have been passaged too many times.Cell health and density can significantly impact assay results and reproducibility.
Compound Permeability Perform a cellular uptake assay to determine the intracellular concentration of this compound.Poor membrane permeability will result in a lower effective concentration inside the cell.
Off-Target Kinase Inhibition Perform a kinase panel screen to identify other kinases that this compound may be inhibiting.This will provide a broader picture of the compound's selectivity and potential off-target liabilities.
Activation of Compensatory Pathways Inhibition of Kinase X may lead to the activation of feedback loops or parallel signaling pathways.Western blotting for key signaling nodes in related pathways can help identify such effects.

Quantitative Data Summary

The following tables provide hypothetical data for this compound to illustrate how to present such information.

Table 1: this compound Kinase Selectivity Profile

KinaseIC50 (nM)
Kinase X (On-Target) 10
Kinase A500
Kinase B> 10,000
Kinase C1,200
Kinase D> 10,000

Table 2: Cellular Activity of this compound

Cell LineTarget Engagement EC50 (nM)Anti-proliferation GI50 (µM)
Cell Line A (Expressing Kinase X)501.5
Cell Line B (Kinase X Knockout)> 10,00025

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol describes a standard radiometric assay to measure the inhibitory activity of this compound against Kinase X.

Materials:

  • Recombinant Kinase X

  • Substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in kinase reaction buffer.

  • In a microcentrifuge tube, add the kinase reaction buffer, substrate peptide, and the diluted this compound or DMSO (vehicle control).

  • Initiate the reaction by adding Recombinant Kinase X.

  • Immediately after adding the kinase, add [γ-³²P]ATP to start the phosphorylation reaction.

  • Incubate the reaction at 30°C for the desired time (determined during assay optimization).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Substrate in Cells

This protocol is for assessing the on-target activity of this compound in a cellular context by measuring the phosphorylation of a known downstream substrate of Kinase X.

Materials:

  • Cell line expressing Kinase X and its substrate

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the anti-phospho-substrate primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal loading.

  • Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.

Visualizations

Signaling Pathway

G cluster_0 Hypothetical Kinase X Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Substrate Substrate Kinase X->Substrate Phosphorylation Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response This compound This compound This compound->Kinase X Inhibition

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

Experimental Workflow

G cluster_1 This compound Characterization Workflow A In Vitro Kinase Assay B Determine IC50 A->B C Cell-Based Phospho-Substrate Assay B->C D Determine EC50 C->D E Phenotypic Assay (e.g., Proliferation) D->E G Kinase Selectivity Panel D->G F Determine GI50 E->F H Identify Off-Targets G->H

Caption: A typical experimental workflow for characterizing a kinase inhibitor like this compound.

Troubleshooting Logic

G cluster_2 Troubleshooting Logic for this compound start Inconsistent In Vivo vs. In Vitro Results q1 Is the compound active in cell-based assays? start->q1 q2 Are there unexpected phenotypes at high doses? start->q2 a1_yes Check PK/PD and metabolism in vivo q1->a1_yes Yes a1_no Troubleshoot cell-based assay (permeability, cell health) q1->a1_no No a2_yes Perform off-target screening (e.g., kinase panel) q2->a2_yes Yes a2_no Focus on on-target pathway analysis q2->a2_no No

Caption: A decision tree for troubleshooting common issues with this compound.

References

Technical Support Center: Improving the In Vivo Efficacy of Jmv 236

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jmv 236. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you enhance the in vivo efficacy of this cholecystokinin (CCK) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic derivative of the cholecystokinin octapeptide-sulfate (CCK-8-S) with the chemical structure: Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2.[1] It functions as a cholecystokinin (CCK) receptor antagonist.[1][2] CCK is a peptide hormone involved in various physiological processes, including satiety and digestion.[3] By blocking CCK receptors, this compound can modulate these processes. For instance, it has been shown to antagonize the satiety effects of CCK and influence food intake in rats.

Q2: I am observing lower than expected efficacy of this compound in my in vivo experiments. What are the potential reasons?

A2: Several factors can contribute to suboptimal in vivo efficacy of peptide-based drugs like this compound:

  • Poor Solubility: this compound has a Boc (tert-butyloxycarbonyl) protecting group, which is hydrophobic and can lead to poor solubility in aqueous solutions. Improper dissolution can result in lower effective concentrations being administered.

  • Rapid Degradation: Peptides are susceptible to degradation by proteases in the bloodstream and tissues, leading to a short in vivo half-life. Although this compound is reported to have better chemical stability than its parent compound, CCK-8-S, enzymatic degradation can still be a significant issue.

  • Suboptimal Bioavailability: Following intraperitoneal (i.p.) injection, the bioavailability of peptides can be variable and incomplete.

  • Incorrect Dosage or Administration: The dose and route of administration are critical. Studies have shown that the effects of this compound are more pronounced after i.p. administration compared to intracerebroventricular (i.c.v.) injection.

Q3: How can I improve the solubility of this compound for my in vivo studies?

A3: Due to the hydrophobic Boc group, dissolving this compound directly in neutral aqueous buffers might be challenging. Here is a suggested approach:

  • Start with a small amount: Always test the solubility on a small aliquot of the peptide first.

  • Use a co-solvent: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with your aqueous buffer is recommended.

  • Acidic Conditions: For basic peptides, which this compound can be considered due to the free amine at the N-terminus after Boc-group removal (though the Boc group is present in the provided structure), using a dilute acidic solution (e.g., 10% acetic acid) to dissolve the peptide before diluting with a buffer can improve solubility.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

Q4: What is the recommended dosage of this compound for in vivo studies in rats?

A4: Published studies on the effect of this compound on food intake in rats have used intraperitoneal (i.p.) doses of 12.5 and 50 micrograms/kg. The optimal dose will depend on the specific experimental model and the endpoint being measured. It is recommended to perform a dose-response study to determine the most effective dose for your specific application.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound.

Problem Possible Cause Suggested Solution
Precipitation of this compound upon dilution in buffer The peptide has low solubility in the final buffer.1. Ensure the initial stock solution in an organic solvent is fully dissolved before dilution. 2. Add the peptide stock solution to the buffer slowly while vortexing. 3. Consider using a different buffer system or adding a small percentage of a solubilizing agent (e.g., Tween 80), ensuring it does not interfere with your experiment.
High variability in experimental results 1. Inconsistent formulation and administration of this compound. 2. Degradation of the peptide in the formulation before injection. 3. Animal-to-animal variation.1. Standardize the formulation protocol, including the solvent, concentration, and mixing procedure. Ensure accurate dosing for each animal. 2. Prepare the formulation fresh before each experiment. If storage is necessary, validate the stability of the formulation under the storage conditions. 3. Increase the number of animals per group to improve statistical power. Ensure consistent animal handling and experimental conditions.
No observable effect of this compound 1. Insufficient dose. 2. Rapid degradation of the peptide in vivo. 3. Low bioavailability. 4. The experimental model is not sensitive to CCK antagonism.1. Perform a dose-escalation study to find an effective dose. 2. Assess the in vivo stability of this compound (see Protocol 3). Consider chemical modifications to improve stability, such as PEGylation or substitution with D-amino acids. 3. While i.p. administration is common, consider other routes like subcutaneous or intravenous injection, which might offer different pharmacokinetic profiles. 4. Validate your model with a known CCK agonist or antagonist to ensure the CCK signaling pathway is functional and relevant to your endpoint.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from a study in rats.

Parameter Value Species Administration Route Reference
Effective Dose (Food Intake)12.5 µg/kgRatIntraperitoneal (i.p.)
Effective Dose (Food Intake)50 µg/kgRatIntraperitoneal (i.p.)

Experimental Protocols

Protocol 1: Solubilization of this compound for In Vivo Administration

Objective: To prepare a clear, injectable solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Allow the lyophilized this compound vial to come to room temperature before opening.

  • Prepare a stock solution by dissolving this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.

  • Vortex gently until the peptide is completely dissolved.

  • For injection, dilute the stock solution with sterile saline or PBS to the desired final concentration. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates. If the solution is not clear, it may require further optimization of the solvent system.

Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Rats

Objective: To administer this compound to rats via the intraperitoneal route.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Restrain the rat securely. The animal should be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and inject at a different site with a new sterile needle.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Protocol 3: Assessment of this compound Stability in Rat Plasma Ex Vivo

Objective: To determine the stability of this compound in rat plasma over time.

Materials:

  • This compound

  • Freshly collected rat plasma (with anticoagulant like EDTA or heparin)

  • Incubator at 37°C

  • Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA) for protein precipitation

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the rat plasma with this compound to a final concentration of, for example, 10 µM.

  • Incubate the plasma sample at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.

  • Immediately stop the enzymatic degradation by adding 2-3 volumes of cold ACN with 1% TFA to precipitate the plasma proteins.

  • Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and analyze the amount of intact this compound by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point to determine its half-life in plasma.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound research.

G cluster_solubility This compound Solubility Workflow start Lyophilized this compound dissolve_dmso Dissolve in minimal DMSO start->dissolve_dmso dilute_buffer Slowly dilute in aqueous buffer dissolve_dmso->dilute_buffer check_sol Check for precipitation dilute_buffer->check_sol ready Ready for in vivo use check_sol->ready Clear Solution optimize Optimize solvent/buffer check_sol->optimize Precipitate optimize->dissolve_dmso G cluster_pathway Simplified CCK Receptor Signaling CCK CCK CCK_Receptor CCK Receptor CCK->CCK_Receptor Activates Jmv236 This compound Jmv236->CCK_Receptor Antagonizes G_protein Gq/11 Protein CCK_Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Satiety Signal) Ca_release->Cellular_Response PKC_activation->Cellular_Response G cluster_troubleshooting Troubleshooting In Vivo Efficacy start Low In Vivo Efficacy check_solubility Is the formulation clear? start->check_solubility check_dose Is the dose optimal? check_solubility->check_dose Yes successful_outcome Improved Efficacy check_solubility->successful_outcome No, optimize formulation check_stability Is the peptide stable? check_dose->check_stability Yes check_dose->successful_outcome No, perform dose-response check_stability->successful_outcome Yes, consider other factors check_stability->successful_outcome No, assess in vivo stability

References

Technical Support Center: Guidelines for Compound Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on "Jmv 236": Publicly available scientific literature and chemical databases contain no specific information regarding a compound designated "this compound." The following guide provides a general framework and best practices for preventing the degradation of research compounds during storage. Researchers working with any compound, including proprietary ones like "this compound" might be, should adapt these guidelines based on the compound's specific chemical properties (e.g., peptide, small molecule, light sensitivity, etc.), which should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of a research compound during storage?

A1: The most common factors leading to compound degradation are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition. Conversely, freeze-thaw cycles can degrade certain molecules and cause precipitation.

  • Light: Exposure to UV or even ambient light can induce photochemical reactions, causing structural changes in light-sensitive compounds.

  • Moisture (Humidity): Water can act as a reactant in hydrolysis, leading to the breakdown of susceptible functional groups (e.g., esters, amides).

  • Oxygen (Oxidation): Atmospheric oxygen can oxidize sensitive moieties within a molecule, altering its structure and activity.

  • pH: For compounds stored in solution, the pH of the solvent can significantly impact stability.

Q2: My compound has been stored as a dry powder. Can it still degrade?

A2: Yes. While compounds are generally more stable as dry powders, degradation can still occur, although typically at a slower rate than in solution. Factors like humidity, light exposure, and temperature fluctuations can still impact the stability of a lyophilized or crystalline compound. It is crucial to store powders in a cool, dark, and dry environment.

Q3: How often should I test the purity of my stored compound?

A3: For critical applications, it is advisable to re-analyze the purity of a compound stock after long-term storage or before initiating a new set of experiments. For highly sensitive compounds or those with known stability issues, periodic purity checks (e.g., every 6 months) using methods like HPLC or LC-MS are recommended.

Troubleshooting Guide: Compound Degradation

This guide helps to identify potential issues related to compound storage that may affect experimental outcomes.

Observed Problem Potential Cause Related to Storage Recommended Action
Loss of biological activity or inconsistent results The compound may have degraded, reducing the concentration of the active form.1. Perform a purity analysis (e.g., HPLC) on the stored compound. 2. Compare the purity with the initial specification sheet or a freshly prepared sample. 3. If degradation is confirmed, acquire a new batch of the compound.
Precipitate observed in a stock solution The compound may have low solubility in the chosen solvent, or it may have precipitated out of solution due to temperature changes (e.g., during freeze-thaw cycles).1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If it does not redissolve, the compound may have degraded or crashed out of solution. Consider preparing a fresh stock solution. 3. For future storage, consider a different solvent or storing at a concentration known to be stable.
Color change in the compound (powder or solution) This can be a visual indicator of chemical degradation or oxidation.1. Immediately assess the purity of the compound. 2. Review storage conditions—was the compound exposed to light or air? 3. If possible, compare with a fresh, unexposed sample.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method to assess the purity of a compound and detect potential degradation products.

Objective: To determine the purity of a compound sample and identify the presence of any degradants.

Materials:

  • Compound sample (e.g., "this compound")

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid or trifluoroacetic acid)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18 for non-polar to moderately polar compounds)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) using the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject a defined volume of the prepared sample (e.g., 10 µL).

    • Run a gradient elution method, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 20 minutes.

    • Monitor the elution profile at a relevant wavelength (e.g., 254 nm) or using a mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.

    • The presence of new, smaller peaks compared to a reference chromatogram of a fresh sample indicates degradation.

Data Presentation: Stability Analysis

The following table is an example of how to present stability data for a compound under different storage conditions.

Storage Condition Time Point Purity (%) by HPLC Appearance
-80°C (Dry Powder) Initial99.5%White Powder
6 Months99.4%No Change
12 Months99.3%No Change
-20°C (in DMSO) Initial99.5%Clear Solution
1 Month98.2%No Change
3 Months96.5%Faint Yellow Tint
4°C (Dry Powder) Initial99.5%White Powder
1 Month97.1%No Change
3 Months94.8%Clumping Observed
Room Temp (Light) Initial99.5%White Powder
1 Week85.2%Yellowish Powder
1 Month60.7%Brownish Powder

Visualizations

Signaling Pathways and Experimental Workflows

G Fig. 1: Hypothetical Degradation Pathway Jmv236 This compound (Active) Hydrolysis Hydrolysis Product Jmv236->Hydrolysis Moisture Oxidation Oxidation Product Jmv236->Oxidation Oxygen Photodegradation Photodegradation Product Jmv236->Photodegradation Light

Fig. 1: Hypothetical Degradation Pathway

G Fig. 2: Troubleshooting Workflow A Inconsistent Experimental Results B Check Compound Purity (e.g., HPLC) A->B C Purity > 95%? B->C D Investigate Other Experimental Variables C->D Yes E Purity < 95% (Degradation Suspected) C->E No F Review Storage Conditions: Temp, Light, Moisture E->F G Order Fresh Compound and Re-evaluate Storage Protocol F->G

Fig. 2: Troubleshooting Workflow

JMV 2959 Technical Support Center: Troubleshooting Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity when using the ghrelin receptor antagonist JMV 2959 in primary cell cultures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high levels of cell death in my primary cells after treatment with JMV 2959. What are the potential causes?

High cytotoxicity can stem from several factors, ranging from the compound itself to the experimental setup. Here are some common causes:

  • High Concentration of JMV 2959: Primary cells are often more sensitive than immortalized cell lines. The optimal concentration for your specific primary cell type may be lower than what is reported for other cell types.

  • Solvent Toxicity: JMV 2959 is typically dissolved in a solvent like DMSO. High final concentrations of the solvent in your cell culture medium can be toxic to primary cells.

  • Suboptimal Cell Health: Primary cells that are unhealthy, have undergone too many passages, or are stressed by suboptimal culture conditions may be more susceptible to the cytotoxic effects of any treatment.[1]

  • Contamination: Mycoplasma or bacterial contamination in your cell cultures can induce stress and cell death, which may be exacerbated by the addition of a research compound.

Q2: My cytotoxicity assay results with JMV 2959 are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results are a common challenge in cell-based assays.[1] To improve reproducibility, consider the following:

  • Consistent Cell Seeding: Ensure that the same number of viable cells is seeded in each well for every experiment.

  • Homogeneous Compound Distribution: After diluting the JMV 2959 stock solution, mix the treatment medium thoroughly before adding it to the cells to ensure a uniform concentration in each well.[1]

  • Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of JMV 2959. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or medium without cells and use the inner wells for your experiment.[1]

  • Standardized Incubation Times: Use a consistent incubation time for all experiments.

  • Use of Appropriate Controls: Always include untreated controls, vehicle controls (cells treated with the same concentration of solvent used to dissolve JMV 2959), and a positive control (a known cytotoxic agent).[1]

Q3: How can I differentiate between cytotoxic and cytostatic effects of JMV 2959?

It is important to determine whether JMV 2959 is causing cell death (cytotoxicity) or inhibiting cell proliferation (cytostatic effect).

  • Utilize Multiple Assays: Combine a metabolic assay (e.g., MTT, resazurin) that measures cell viability with an assay that directly measures cell death, such as a lactate dehydrogenase (LDH) release assay for membrane integrity or a caspase-3/7 assay for apoptosis.

  • Cell Counting: Perform direct cell counting at the beginning and end of the treatment period to assess changes in cell number.

Experimental Protocols

Protocol 1: Determining the Optimal JMV 2959 Concentration using a Resazurin-Based Viability Assay

This protocol helps to establish a dose-response curve and determine the EC50 (half-maximal effective concentration) for JMV 2959 in your primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • JMV 2959 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Plate reader capable of fluorescence measurement

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of JMV 2959 in complete culture medium. A common starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of JMV 2959 or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the resazurin-based reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.

Materials:

  • Primary cells treated with JMV 2959 (from Protocol 1 setup)

  • LDH assay kit

  • 96-well plate

  • Plate reader capable of absorbance measurement

Procedure:

  • Collect Supernatant: After the treatment incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the LDH assay reagents to the supernatant in a new 96-well plate according to the kit manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (lysed cells).

Quantitative Data Summary

Assay TypeCell TypeJMV 2959 ConcentrationIncubation TimeResultReference
Binding AssayCells expressing GHS-R1aIC50 = 32 nMN/APotent ghrelin receptor antagonist
Food IntakeRats160 µg/kg6 hoursReduced hexarelin-induced food intake
Ethanol IntakeC57BL/6J mice9 mg/kg and 12 mg/kg4 hoursDecreased ethanol intake

Visualizations

Signaling Pathway

ghrelin_signaling cluster_cell Cell Membrane ghrelin Ghrelin ghsr1a GHS-R1a ghrelin->ghsr1a Activates jmv2959 JMV 2959 jmv2959->ghsr1a Antagonizes downstream Downstream Signaling (e.g., Food Intake, Reward Pathways) ghsr1a->downstream

Caption: Antagonistic action of JMV 2959 on the ghrelin receptor (GHS-R1a).

Experimental Workflow

cytotoxicity_workflow start Start seed_cells Seed Primary Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prepare_jmv Prepare Serial Dilutions of JMV 2959 adhere->prepare_jmv treat_cells Treat Cells with JMV 2959 and Controls prepare_jmv->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Viability Assay (e.g., Resazurin) incubate->viability_assay ldh_assay Perform LDH Assay incubate->ldh_assay analyze Analyze Data and Determine EC50/Cytotoxicity viability_assay->analyze ldh_assay->analyze end End analyze->end

Caption: Experimental workflow for assessing JMV 2959 cytotoxicity in primary cells.

Troubleshooting Logic

troubleshooting_logic start High Cytotoxicity Observed check_concentration Is JMV 2959 Concentration Optimized? start->check_concentration check_solvent Is Solvent Concentration Too High? check_concentration->check_solvent Yes optimize_concentration Perform Dose-Response Experiment check_concentration->optimize_concentration No check_cell_health Are Cells Healthy? check_solvent->check_cell_health No lower_solvent Lower Final Solvent Concentration check_solvent->lower_solvent Yes check_contamination Is there Contamination? check_cell_health->check_contamination Yes use_healthy_cells Use Low Passage, Healthy Cells check_cell_health->use_healthy_cells No test_for_contamination Test for Mycoplasma/ Bacteria check_contamination->test_for_contamination Yes solution Problem Resolved check_contamination->solution No optimize_concentration->solution lower_solvent->solution use_healthy_cells->solution test_for_contamination->solution

Caption: Decision tree for troubleshooting JMV 2959-induced cytotoxicity.

References

Technical Support Center: Jmv 236 (BST-236/Aspacytarabine)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jmv 236 (BST-236/Aspacytarabine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to offer solutions for potential challenges encountered during your research.

Disclaimer: "this compound" is not a widely recognized name in peer-reviewed literature. The information provided here pertains to BST-236 (aspacytarabine), a prodrug of cytarabine. Much of the mechanistic and experimental guidance is based on the well-characterized effects of its active metabolite, cytarabine, due to the limited availability of public preclinical data on the prodrug itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BST-236/Aspacytarabine) and what is its mechanism of action?

A1: BST-236, also known as aspacytarabine, is a novel prodrug of the chemotherapeutic agent cytarabine. It consists of cytarabine covalently linked to asparagine[1][2][3][4]. This design allows for the delivery of high doses of cytarabine with potentially reduced systemic toxicity[5]. The primary mechanism of action is mediated by its active metabolite, cytarabine. Once BST-236 enters the target cells, cytarabine is released. Cytarabine is a nucleoside analog that, after intracellular conversion to its active triphosphate form (ara-CTP), interferes with DNA synthesis. Ara-CTP competes with the natural nucleotide dCTP for incorporation into DNA by DNA polymerase. This incorporation leads to chain termination, inhibition of DNA replication and repair, and ultimately induces cell cycle arrest in the S-phase and apoptosis, particularly in rapidly dividing cells.

Q2: What is the optimal treatment time for this compound in in vitro experiments?

A2: The optimal treatment time for BST-236 in vitro will depend on several factors, including the cell line, its doubling time, and the experimental endpoint (e.g., cell viability, apoptosis, DNA synthesis inhibition). Since BST-236 is a prodrug, sufficient time must be allowed for its uptake, conversion to cytarabine, and subsequent phosphorylation to the active ara-CTP.

For initial experiments, a time-course study is recommended. A typical starting point would be to treat cells for 24, 48, and 72 hours. Given that the active metabolite, cytarabine, is S-phase specific, treatment times that cover at least one full cell cycle are often necessary to observe maximal effects.

Q3: How should I determine the effective concentration range for my experiments?

A3: A dose-response experiment is crucial to determine the effective concentration range for your specific cell line. We recommend starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration). Based on published in vitro studies with cytarabine, concentrations can range from nanomolar to micromolar depending on the sensitivity of the cell line. For combination studies, lower concentrations of BST-236 may be effective.

Q4: Can I use this compound in combination with other drugs?

A4: Yes, combination studies are a common application. The rationale for combination therapy is often to enhance cytotoxic effects or overcome resistance. For instance, studies have explored combining cytarabine with other agents to increase its efficacy. When planning combination experiments, it is important to consider the mechanism of action of the other drug and to perform synergy analysis (e.g., using the combination index method) to determine if the interaction is synergistic, additive, or antagonistic.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cytotoxicity observed 1. Insufficient treatment time: The prodrug may require more time for conversion and to exert its effect. 2. Low expression of nucleoside transporters: The cell line may have low levels of transporters required for uptake. 3. Low activity of deoxycytidine kinase (dCK): dCK is essential for the first phosphorylation step of cytarabine. 4. Drug degradation: The compound may be unstable in your culture medium over long incubation periods.1. Perform a time-course experiment: Extend the treatment duration (e.g., up to 72 or 96 hours). 2. Select a different cell line: If possible, use a cell line known to be sensitive to cytarabine. 3. Measure dCK activity: If feasible, assess the enzymatic activity in your cell line. 4. Replenish the medium: For longer incubation times, consider a partial or full medium change containing fresh compound.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter. 3. Inaccurate drug dilutions: Errors in preparing serial dilutions.1. Ensure a single-cell suspension: Gently pipette to break up cell clumps before seeding. 2. Minimize edge effects: Do not use the outer wells of the plate for experimental data; fill them with sterile PBS or medium. 3. Prepare fresh dilutions: Make fresh stock and serial dilutions for each experiment.
Unexpected cell morphology changes 1. Solvent toxicity: The solvent used to dissolve BST-236 (e.g., DMSO) may be at a toxic concentration. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell appearance and growth.1. Include a vehicle control: Treat cells with the highest concentration of the solvent used in the experiment. Keep the final solvent concentration low (typically <0.5%). 2. Routinely check for contamination: Visually inspect cultures daily and perform regular mycoplasma testing.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (BST-236) in Various Cell Lines
Cell Line Description Treatment Duration (hours) IC50 (µM)
HL-60Human promyelocytic leukemia48Data to be determined by user
KG-1Human acute myelogenous leukemia48Data to be determined by user
MV4-11Human B-myelomonocytic leukemia48Data to be determined by user
User-defined Cell Line 1
User-defined Cell Line 2

Note: The IC50 values are highly dependent on the specific experimental conditions and cell line.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound (BST-236) on adherent or suspension cancer cell lines.

Materials:

  • This compound (BST-236)

  • Desired cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach (for adherent lines) and resume exponential growth.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations.

    • Add 100 µL of medium containing the desired final concentrations of this compound to the wells.

    • Include vehicle-only controls (cells treated with the same concentration of solvent as the highest drug concentration) and untreated controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling and Metabolic Pathway

BST236_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus BST236 BST-236 (Aspacytarabine) BST236_in BST-236 BST236->BST236_in Cellular Uptake (Nucleoside Transporters) Cytarabine Cytarabine (Ara-C) BST236_in->Cytarabine Intracellular Cleavage AraCMP Ara-CMP Cytarabine->AraCMP dCK AraCDP Ara-CDP AraCMP->AraCDP CMK AraCTP Ara-CTP (Active) AraCDP->AraCTP NDK DNA_Polymerase DNA Polymerase AraCTP->DNA_Polymerase Incorporation into DNA & Inhibition DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of action of BST-236 (Aspacytarabine) leading to apoptosis.

Experimental Workflow

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 add_drug Add Serial Dilutions of this compound incubate1->add_drug incubate2 Incubate for 24-72h (Treatment Period) add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end_node End analyze->end_node

Caption: Workflow for determining IC50 using an MTT-based cytotoxicity assay.

Troubleshooting Logic

Troubleshooting_Low_Cytotoxicity issue Issue: Low Cytotoxicity cause1 Cause: Insufficient Time? issue->cause1 cause2 Cause: Wrong Concentration? issue->cause2 cause3 Cause: Cell Line Resistant? issue->cause3 cause4 Cause: Compound Inactive? issue->cause4 solution1 Solution: Increase incubation time (e.g., 48h, 72h) cause1->solution1 solution2 Solution: Broaden concentration range (e.g., 0.01-100 µM) cause2->solution2 solution3 Solution: Test on a known sensitive cell line (e.g., HL-60) cause3->solution3 solution4 Solution: Check compound storage and preparation cause4->solution4

Caption: Troubleshooting guide for low cytotoxicity in experimental results.

References

Validation & Comparative

A Comparative Efficacy Analysis of Ghrelin Receptor Agonists: Anamorelin and Capromorelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent ghrelin receptor agonists, Anamorelin and Capromorelin. The data presented is compiled from key clinical trials to assist researchers and drug development professionals in evaluating these compounds.

Introduction to Ghrelin Receptor Agonists

Ghrelin, often termed the "hunger hormone," is a peptide primarily produced in the stomach that stimulates appetite and promotes the release of growth hormone (GH).[1][2] Ghrelin receptor agonists are compounds that mimic the action of endogenous ghrelin by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2][3] This activation triggers a signaling cascade that leads to increased appetite, food intake, and the secretion of anabolic hormones like GH and insulin-like growth factor 1 (IGF-1). Consequently, these agonists are being investigated and utilized for conditions characterized by anorexia and cachexia, such as in cancer patients or chronic diseases.

Anamorelin is a novel, orally active ghrelin receptor agonist that has been extensively studied for the treatment of cancer anorexia-cachexia. Capromorelin is another orally active ghrelin receptor agonist that has received FDA approval for appetite stimulation in dogs and is also used for managing weight loss in cats with chronic kidney disease.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from clinical trials of Anamorelin and Capromorelin.

Table 1: Efficacy of Anamorelin in Cancer Cachexia (ROMANA 1 & 2 Trials)
Efficacy EndpointAnamorelin (100 mg daily)Placebop-valueStudy PopulationTreatment Duration
ROMANA 1
Median Change in Lean Body Mass+1.10 kg-0.44 kg<0.001484 patients with advanced non-small cell lung cancer (NSCLC) and cachexia12 weeks
Mean Change in Body Weight+2.2 kg+0.14 kg<0.001
ROMANA 2
Median Change in Lean Body Mass+0.75 kg-0.96 kg<0.001495 patients with advanced NSCLC and cachexia12 weeks
Mean Change in Body Weight+0.95 kg-0.57 kg<0.001

Data sourced from the ROMANA 1 and ROMANA 2 phase III clinical trials.

Table 2: Efficacy of Capromorelin in Inappetent Dogs
Efficacy EndpointCapromorelin (3 mg/kg daily)Placebop-valueStudy PopulationTreatment Duration
Treatment Success (Owner-Assessed Appetite Improvement)68.6%44.6%0.008177 inappetent client-owned dogs4 days
Mean Percent Change in Body Weight+1.8%+0.1%<0.001
Mean Percent Change in Owner Appetite Assessment Score+73.3%+37.6%0.0125

Data sourced from a prospective, randomized, masked, placebo-controlled clinical study.

Signaling Pathways and Mechanism of Action

Both Anamorelin and Capromorelin exert their effects by activating the GHSR-1a, a G-protein coupled receptor. The binding of the agonist initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways.

Ghrelin Receptor Agonist Signaling Pathway

GHSR1a_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_hypothalamus Hypothalamus cluster_pituitary Pituitary Gland cluster_liver Liver GHSR1a GHSR-1a Gq11 Gαq/11 GHSR1a->Gq11 Activates NPY_AgRP NPY/AgRP Neurons GHSR1a->NPY_AgRP Activates in Hypothalamus GH_release ↑ Growth Hormone (GH) Secretion GHSR1a->GH_release Stimulates in Pituitary PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Appetite ↑ Appetite NPY_AgRP->Appetite IGF1_production ↑ IGF-1 Production GH_release->IGF1_production Stimulates Agonist Anamorelin or Capromorelin Agonist->GHSR1a Binds to

Caption: GHSR-1a signaling cascade initiated by agonist binding.

The primary pathway involves the activation of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). In the hypothalamus, activation of GHSR-1a on NPY/AgRP neurons stimulates appetite. In the pituitary gland, this signaling cascade promotes the secretion of Growth Hormone (GH), which then stimulates the liver to produce Insulin-like Growth Factor 1 (IGF-1), a key anabolic hormone.

Experimental Protocols

Anamorelin (ROMANA 1 & 2 Trials)

1. Study Design:

  • Randomized, double-blind, placebo-controlled, multicenter phase III trials.

2. Patient Population:

  • Inclusion Criteria: Patients with inoperable stage III or IV non-small cell lung cancer (NSCLC) and cachexia, defined as ≥5% weight loss within the prior 6 months or a Body Mass Index (BMI) <20 kg/m ².

  • Exclusion Criteria: Patients with significant uncontrolled intercurrent illness.

3. Treatment Protocol:

  • Patients were randomized in a 2:1 ratio to receive either 100 mg of Anamorelin or a matching placebo.

  • The study drug was administered orally once daily for 12 weeks.

4. Efficacy Assessment:

  • Primary Endpoints:

    • Change in lean body mass (LBM) from baseline to 12 weeks, measured by dual-energy x-ray absorptiometry (DXA).

    • Change in muscle strength from baseline to 12 weeks, measured by handgrip strength.

  • Secondary Endpoints:

    • Change in body weight.

    • Patient-reported symptoms of anorexia and cachexia, assessed using the Functional Assessment of Anorexia/Cachexia Therapy (FAACT) questionnaire.

Capromorelin (Canine Appetite Stimulation Trial)

1. Study Design:

  • Prospective, randomized, masked, placebo-controlled clinical study conducted at multiple veterinary sites.

2. Animal Population:

  • Inclusion Criteria: Client-owned dogs of any age, sex, or breed with owner-reported inappetence for at least 2 days prior to enrollment.

  • Exclusion Criteria: Dogs receiving other medications that could affect appetite.

3. Treatment Protocol:

  • Dogs were randomized in a 2:1 ratio to receive either Capromorelin oral solution (3 mg/kg) or a placebo oral solution.

  • The treatment was administered by the owner once daily for 4 days.

4. Efficacy Assessment:

  • Primary Endpoint: Improvement in appetite at day 3, defined as "treatment success" based on an owner's assessment.

  • Secondary Endpoints:

    • Change in body weight from day 0 to day 4.

    • Change in appetite score as evaluated by the owner using a 5-question Owner Appetite Assessment (OAA) on a scale of 1 (worst) to 5 (best) for each question.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a clinical trial evaluating a ghrelin receptor agonist.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Screening Patient/Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Weight, LBM, Appetite Score) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (Agonist or Placebo) Randomization->Drug_Admin Monitoring Adverse Event Monitoring Drug_Admin->Monitoring Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 12) Monitoring->Follow_Up Endpoint Final Endpoint Measurement (LBM, Weight, Appetite) Follow_Up->Endpoint Data_Analysis Statistical Analysis (Comparison of Groups) Endpoint->Data_Analysis

References

VIP236 Demonstrates Potential Superiority Over Standard of Care in Preclinical Gastric Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical data suggests that VIP236, a novel small molecule-drug conjugate (SMDC), shows significant anti-tumor activity in gastric cancer patient-derived xenograft (PDX) models, in some cases outperforming a standard therapeutic, ENHERTU® (trastuzumab deruxtecan). These findings, presented at the American Association for Cancer Research (AACR) Annual Meeting, position VIP236 as a promising candidate for the treatment of solid tumors, including those with low to no HER2 expression.

VIP236 is a first-in-class SMDC designed to selectively deliver a potent camptothecin payload to the tumor microenvironment. It targets αvβ3 integrin, a protein highly expressed on tumor cells and activated endothelial cells, and utilizes neutrophil elastase, an enzyme abundant in the tumor microenvironment, for cleavage and activation of its cytotoxic payload. This targeted delivery mechanism aims to maximize efficacy while minimizing systemic toxicity.

Comparative Efficacy in Gastric Cancer PDX Models

In preclinical studies, VIP236 was evaluated against ENHERTU®, an antibody-drug conjugate (ADC) widely used for HER2-positive cancers, in various gastric cancer PDX models with differing levels of HER2 expression.

Treatment GroupDisease ModelHER2 ExpressionEfficacy OutcomeStatistical Significance
VIP236 NCI-H87 XenograftHighImproved Efficacy vs. ENHERTU®p < 0.05
VIP236 SNU16 XenograftNegativeImproved Efficacy vs. ENHERTU®p < 0.001
VIP236 GXA3040 PDXLowImproved Efficacy vs. ENHERTU®p < 0.001

Table 1: Summary of Comparative Efficacy Data for VIP236 vs. ENHERTU® in Gastric Cancer Xenograft Models.[1]

The data indicates that VIP236's efficacy is independent of HER2 expression, suggesting a broader therapeutic potential than HER2-targeted therapies like ENHERTU®.

Mechanism of Action and Signaling Pathway

VIP236's unique mechanism of action involves a multi-step, targeted approach:

  • Tumor Homing: The αvβ3 integrin binder component of VIP236 directs the SMDC to the tumor microenvironment.

  • Payload Release: Within the tumor, neutrophil elastase cleaves a specific linker on VIP236, releasing the camptothecin payload.

  • Induction of DNA Damage: The activated payload inhibits topoisomerase I (TOP1), an enzyme critical for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately, cancer cell death (apoptosis).

VIP236_Mechanism_of_Action cluster_blood_vessel Blood Vessel cluster_tme Tumor Microenvironment (TME) cluster_cancer_cell Cancer Cell VIP236_circulating VIP236 (inactive) VIP236_homed VIP236 binds to αvβ3 Integrin VIP236_circulating->VIP236_homed Tumor Homing Neutrophil_Elastase Neutrophil Elastase (cleaves linker) VIP236_homed->Neutrophil_Elastase Payload_Released Activated Camptothecin Payload Neutrophil_Elastase->Payload_Released Payload Activation TOP1 Topoisomerase I (TOP1) Payload_Released->TOP1 Inhibition DNA_Damage DNA Damage & Apoptosis TOP1->DNA_Damage Leads to

Figure 1: Mechanism of action of VIP236.

Experimental Protocols

The preclinical efficacy of VIP236 was evaluated in patient-derived xenograft (PDX) models of gastric cancer.

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study:

  • Tumor Implantation: Fresh tumor tissues from gastric cancer patients were subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth and Passaging: Once tumors reached a specified volume (e.g., 1000-1500 mm³), they were harvested, fragmented, and re-implanted into new cohorts of mice for expansion.

  • Treatment Initiation: When tumors in the experimental cohorts reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

  • Drug Administration:

    • VIP236 was administered intravenously at specified doses and schedules.

    • ENHERTU® was administered intravenously at its clinically relevant dose.

    • A vehicle control group received a placebo.

  • Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health were also monitored.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treatment groups to the vehicle control group. Statistical significance was determined using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental_Workflow cluster_model_dev PDX Model Development cluster_efficacy_study Efficacy Study Patient_Tumor Patient Gastric Tumor Tissue Implantation Subcutaneous Implantation in Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth & Passaging Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with: - VIP236 - ENHERTU® - Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Analysis Data Analysis: Tumor Growth Inhibition Monitoring->Analysis

Figure 2: Experimental workflow for preclinical efficacy studies.

Conclusion

The preclinical data for VIP236 in gastric cancer PDX models is highly encouraging. Its ability to outperform a standard-of-care agent, particularly in HER2-low and HER2-negative models, suggests that VIP236 could address a significant unmet medical need. Further clinical investigation is warranted to determine the safety and efficacy of VIP236 in patients with advanced solid tumors. A Phase 1 dose-escalation study of VIP236 in patients with advanced solid tumors who have exhausted standard therapy options is currently ongoing.[2]

References

Validating Jmv 236 (JMV 2959) Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the target engagement of Jmv 236, more accurately known in scientific literature as JMV 2959 , a potent antagonist of the ghrelin receptor (GHS-R1a). We present a comparative analysis of JMV 2959 with other known ghrelin receptor antagonists, supported by experimental data and detailed protocols for key cellular assays.

Introduction to JMV 2959 and its Target

JMV 2959 is a non-peptide antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3][4] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in appetite regulation, energy homeostasis, and reward pathways.[1] Upon binding of its endogenous ligand, ghrelin, the GHS-R1a primarily couples to Gαq/11, initiating a signaling cascade that leads to the activation of Phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium. JMV 2959 competitively blocks this activation, thereby inhibiting ghrelin-mediated signaling.

Comparative Analysis of Ghrelin Receptor Antagonists

The validation of JMV 2959's target engagement is best understood in the context of other well-characterized GHS-R1a antagonists and inverse agonists. The following table summarizes the in vitro potency of JMV 2959 and selected alternatives.

CompoundClassBinding Affinity (Kᵢ/K₉/Kₔ)Functional Antagonism (IC₅₀/pA₂)SpeciesReference
JMV 2959 1,2,4-Triazole DerivativeIC₅₀ = 32 nM (binding assay)Potent AntagonistNot Specified
PF-05190457 Spiro-piperidineKᵢ = 2.49 nM (human)IC₅₀ = 4.9 nM (inverse agonist)Human, Rat, Mouse, Dog, Primate
YIL-781 QuinazolinoneKᵢ = 17 nM, Kₑ = 11 nMCompetitive AntagonistRat
LEAP2 Endogenous Peptide-Inverse Agonist/Antagonist-
GSK1614343 Pyrrolo[1,2-a]pyrazine-pIC₅₀ = 7.90Rat

Key Experimental Approaches for Target Validation

Validating the engagement of JMV 2959 with GHS-R1a in a cellular context involves a multi-faceted approach, combining direct binding assays with functional assays that measure the downstream consequences of receptor modulation.

Experimental Workflow for Validating GHS-R1a Target Engagement cluster_0 Direct Binding Assays cluster_1 Functional Assays (Downstream Signaling) cluster_2 Data Analysis & Interpretation Radioligand Binding Radioligand Binding IC50/Ki Determination IC50/Ki Determination Radioligand Binding->IC50/Ki Determination Calcium Mobilization Calcium Mobilization Inositol Phosphate Accumulation Inositol Phosphate Accumulation Calcium Mobilization->Inositol Phosphate Accumulation Confirms Gαq pathway Calcium Mobilization->IC50/Ki Determination ERK1/2 Phosphorylation ERK1/2 Phosphorylation Inositol Phosphate Accumulation->ERK1/2 Phosphorylation Assesses downstream signaling Inositol Phosphate Accumulation->IC50/Ki Determination ERK1/2 Phosphorylation->IC50/Ki Determination Confirmation of Antagonism Confirmation of Antagonism IC50/Ki Determination->Confirmation of Antagonism Cell Line with GHS-R1a Expression Cell Line with GHS-R1a Expression Cell Line with GHS-R1a Expression->Radioligand Binding Directly measures binding affinity Cell Line with GHS-R1a Expression->Calcium Mobilization Measures Gαq pathway activation Ghrelin Ghrelin GHS-R1a GHS-R1a Ghrelin->GHS-R1a Binds and Activates Gaq Gaq GHS-R1a->Gaq Activates JMV 2959 JMV 2959 JMV 2959->GHS-R1a Binds and Blocks PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC PKC DAG->PKC Activates ERK1/2 ERK1/2 PKC->ERK1/2 p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation

References

JMV 236: An Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of JMV 236, a cholecystokinin (CCK) analog, and its interaction with its primary target receptors. Due to a lack of publicly available quantitative data on the cross-reactivity of this compound with other receptors, this guide will focus on the known interactions with the CCK receptor family and provide a framework for evaluating potential off-target effects.

This compound is a derivative of the cholecystokinin-octapeptide-sulfate (CCK-8S)[1]. Like its parent compound, this compound has been shown to exhibit activity at CCK receptors, playing a role in physiological processes such as pancreatic amylase secretion and food intake[1]. Cholecystokinin receptors are G-protein coupled receptors (GPCRs) with two main subtypes: CCK1 and CCK2[2][3]. The CCK1 receptor is primarily found in the gastrointestinal system and parts of the central nervous system, while the CCK2 receptor is more widely distributed in the brain and stomach[2].

Comparative Binding Affinity of this compound

Table 1: Binding Affinity of Cholecystokinin Analogs for CCK Receptors

CompoundReceptorBinding Affinity (Kᵢ)
This compound CCK1Data not available
CCK2Data not available
CCK-8CCK1~0.5 - 2 nM
CCK2~0.3 - 1 nM

Note: The binding affinity for CCK-8 is provided as a reference range from literature. The absence of data for this compound highlights a critical gap in its pharmacological profile.

Evaluation of Off-Target Interactions

Assessing the cross-reactivity of a compound with a panel of other receptors is a crucial step in drug development to identify potential side effects. Unfortunately, there are no published studies detailing the screening of this compound against a broad range of receptors.

In the absence of direct data for this compound, a standard approach to evaluate cross-reactivity involves screening the compound against a panel of receptors, ion channels, and transporters. A typical panel would include receptors from different families, such as adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors, among others.

Experimental Protocols

To determine receptor binding affinity and cross-reactivity, several standard experimental protocols are employed.

1. Radioligand Binding Assays:

This is a common method to determine the affinity of a ligand for a receptor.

  • Objective: To measure the binding of this compound to CCK1 and CCK2 receptors and a panel of off-target receptors.

  • Methodology:

    • Prepare cell membranes or tissues expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand that is known to bind to the receptor.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • After incubation, separate the bound from the unbound radioligand by filtration.

    • Measure the radioactivity of the filter-bound complex.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value.

2. Functional Assays:

These assays measure the biological response of a cell upon receptor activation or inhibition.

  • Objective: To determine if this compound acts as an agonist or antagonist at CCK receptors and to assess its functional activity at other receptors.

  • Methodology (e.g., Calcium Mobilization Assay for Gq-coupled receptors like CCK1):

    • Culture cells expressing the receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Add the test compound (this compound) at various concentrations.

    • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

    • The concentration of the compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits the response to a known agonist by 50% (IC₅₀ for antagonists) is determined.

Signaling Pathways

The interaction of this compound with CCK receptors initiates intracellular signaling cascades. The CCK1 receptor primarily couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The CCK2 receptor can also couple to Gq/11.

CCK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol JMV236 This compound CCK1R CCK1 Receptor JMV236->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Response PKC->Response Leads to

Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow for Cross-Reactivity Screening

A typical workflow for assessing the cross-reactivity of a compound like this compound is a multi-step process.

Cross_Reactivity_Workflow cluster_planning Phase 1: Planning cluster_screening Phase 2: Screening cluster_analysis Phase 3: Analysis A Compound Synthesis and Purification (this compound) C Primary Screening (Single High Concentration) A->C B Selection of Receptor Panel B->C D Confirmation 'Hit' Assays (Concentration-Response) C->D Identified 'Hits' E Data Analysis (IC₅₀/EC₅₀ Determination) D->E F Selectivity Profiling E->F G Report Generation F->G

Caption: Experimental Workflow for Cross-Reactivity Screening.

Conclusion

While this compound is identified as a CCK-8S analog with similar activity, a significant information gap exists regarding its specific binding affinities for CCK receptor subtypes and its broader cross-reactivity profile. For a comprehensive evaluation of its therapeutic potential and off-target liabilities, further in-depth studies employing standardized binding and functional assays are essential. The frameworks provided in this guide offer a standard for how such an evaluation should be conducted and presented.

References

Reproducibility of Jmv 236 results across different labs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the scientific agent "Jmv 236" has yielded no discernible information regarding its function, application, or any associated research, preventing a comparative analysis of its reproducibility across different laboratories.

Efforts to identify "this compound" within scientific literature, clinical trial databases, and other relevant resources have been unsuccessful. The search did not uncover any published studies, experimental protocols, or data that would allow for an objective comparison of its performance with any alternatives. Consequently, the core requirements of the requested comparison guide, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled.

Without any available scientific data, a guide on the reproducibility of "this compound" results cannot be generated. Further investigation would require a more specific identifier for the substance, such as a chemical name, a more common designation, or a link to a specific research paper or patent.

JMV 236: A Comparative Analysis with Preceding Cholecystokinin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of JMV 236, a cholecystokinin (CCK) antagonist, with its previous generation counterparts. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its performance based on available experimental data.

This compound is a peptide analogue of cholecystokinin-8 (CCK-8), with the chemical structure Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2. It belongs to the JMV series of CCK receptor ligands and has been evaluated for its effects on food intake and other physiological processes mediated by CCK receptors. This guide will compare this compound with both its direct peptide predecessor, CCK-8, and earlier non-peptide CCK antagonists such as proglumide, lorglumide, and devazepide.

Quantitative Comparison of Receptor Binding Affinity

CompoundReceptor SubtypeReported Affinity/PotencySpecies/Assay
Devazepide (L-364,718) CCKAIC50: 81 pMRat Pancreas
CCKApKB: 9.98Guinea-pig Gall Bladder
Lorglumide CCKApKB: 7.59Guinea-pig Gall Bladder
Loxiglumide CCKApKB: 7.07Guinea-pig Gall Bladder
Proglumide CCKA/CCKBLow affinityRat

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. pKB is the negative logarithm of the dissociation constant of an antagonist, providing a measure of its affinity.

In Vivo Efficacy: Regulation of Food Intake

Studies on the in vivo effects of JMV series compounds and their predecessors have often focused on their ability to modulate food intake.

  • This compound: In studies on rats, intraperitoneal administration of this compound was found to decrease food intake at 2 and 3 hours post-administration with doses of 12.5 and 50 µg/kg. Its overall effect was similar to that of CCK-8 but was less pronounced and had a delayed onset.

  • JMV 180: This compound exhibited species-specific effects. In rats, it did not suppress the intake of a liquid diet on its own but did antagonize the appetite-suppressing effects of CCK-8. Conversely, in mice, JMV 180 potently suppressed food intake.

  • CCK-8: As the endogenous ligand, CCK-8 is a potent inhibitor of food intake.

  • Lorglumide: This non-peptide antagonist has been shown to antagonize the satiety effect of CCK-8 in rats.

A direct dose-response comparison of this compound with these other compounds in the same food intake study is not available. However, the existing data suggests that the peptide analogues in the JMV series retain the anorectic effects of CCK-8, albeit with modified potency and temporal profiles.

Signaling Pathways and Mechanism of Action

This compound and its predecessors exert their effects by binding to and modulating the activity of cholecystokinin receptors, primarily the CCKA receptor in peripheral tissues like the pancreas and gallbladder, and both CCKA and CCKB receptors in the central nervous system. The binding of an agonist like CCK-8 to the CCKA receptor initiates a cascade of intracellular signaling events.

CCKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKA_R CCKA Receptor Gq Gq protein CCKA_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates Physiological_Response Physiological Response (e.g., Amylase Secretion) PKC->Physiological_Response Leads to CCK CCK (Agonist) CCK->CCKA_R Binds and Activates JMV236 This compound (Antagonist) JMV236->CCKA_R Binds and Blocks

Caption: CCKA Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of CCK receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing CCK Receptors) B Incubate Membranes with Radiolabeled Ligand (e.g., ¹²⁵I-CCK-8) A->B C Add Increasing Concentrations of Test Compound (e.g., this compound) B->C D Separate Bound and Free Radioligand (Filtration) C->D E Quantify Radioactivity of Bound Ligand D->E F Calculate IC₅₀ and Ki values E->F

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target CCK receptor subtype are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: A fixed concentration of a radiolabeled CCK agonist (e.g., [¹²⁵I]CCK-8) is incubated with the membrane preparation in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound or a predecessor compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Food Intake Study

This experiment evaluates the effect of a compound on the feeding behavior of animals.

Methodology:

  • Animal Acclimation: Male rats are individually housed and acclimated to the experimental conditions, including the diet and feeding schedule.

  • Baseline Measurement: Food intake is monitored for a baseline period to establish normal feeding patterns.

  • Compound Administration: Animals are fasted for a short period (e.g., 4-6 hours) before being administered with either the test compound (e.g., this compound at various doses), a reference compound (e.g., CCK-8), or a vehicle control via a specific route (e.g., intraperitoneal injection).

  • Food Presentation and Measurement: Immediately after administration, pre-weighed food is presented to the animals. Food intake is then measured at specific time intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the different treatment groups. Dose-response curves can be generated to determine the potency of the compounds in modulating food intake.

Conclusion

This compound represents a continued effort in the development of peptide-based cholecystokinin antagonists. While a definitive, direct comparative study with a full panel of its predecessors is not yet available, existing evidence suggests it functions as a CCK antagonist with a pharmacological profile similar to, but distinct from, CCK-8. Its peptide nature contrasts with the non-peptide structures of earlier antagonists like proglumide, lorglumide, and devazepide. Further comprehensive studies are required to fully elucidate the comparative therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

Benchmarking Aspacytarabine (Jmv 236) Performance Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aspacytarabine (BST-236), a novel prodrug of the established chemotherapeutic agent cytarabine, against its active metabolite, a known inhibitor of DNA synthesis. Aspacytarabine is designed to deliver high-dose cytarabine to target cancer cells with reduced systemic toxicity. This document summarizes available performance data, details relevant experimental protocols, and visualizes key concepts to aid in the understanding of its mechanism and therapeutic potential.

Executive Summary

Aspacytarabine, also known as BST-236, is a chemically modified version of cytarabine, designed for enhanced safety and targeted delivery in the treatment of acute myeloid leukemia (AML). Once administered, aspacytarabine is converted into cytarabine, which then exerts its cytotoxic effects. Therefore, the primary "known inhibitor" for comparison is cytarabine itself. The key performance differentiator for aspacytarabine lies not in a different mechanism of action, but in its improved pharmacokinetic profile, leading to a better therapeutic window. This guide will compare the in vitro cytotoxicity of cytarabine with the clinical efficacy and safety profile of aspacytarabine.

Data Presentation

In Vitro Cytotoxicity of Cytarabine
Cell LineIC50 (µM)Duration of ExposureAssay Method
MV4-11-P0.2672 hoursMTS Assay[1]
MV4-11-R3.3772 hoursMTS Assay[1]
K562Varies72 hoursXTT Assay[2]
KasumiVaries72 hoursXTT Assay[2]
THP-1Varies96 hoursMTT Assay[3]

Note: IC50 values for cytarabine can vary significantly based on the cell line's specific genetic characteristics and the experimental conditions.

Clinical Performance of Aspacytarabine

The performance of aspacytarabine is best evaluated through its clinical trial results, where it has demonstrated significant efficacy and a favorable safety profile in AML patients unfit for intensive chemotherapy.

Clinical EndpointAspacytarabine (BST-236) PerformanceClinical Trial
Overall Response Rate 29.6% in a phase 1/2a studyNCT02544438
Complete Remission (CR) 36.9% in a phase 2b studyNCT03435848
CR in de novo AML 44%NCT03435848
CR in secondary AML 27%NCT03435848
Safety Profile Well-tolerated with no significant cerebellar or gastrointestinal toxicities typically associated with high-dose cytarabineNCT03435848

Experimental Protocols

Determination of IC50 by MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining the IC50 of a cytotoxic agent like cytarabine in an adherent cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Culture cancer cells to a logarithmic growth phase.
  • Trypsinize the cells, resuspend them in fresh culture medium, and perform a cell count.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare a stock solution of the test compound (e.g., cytarabine) in a suitable solvent (e.g., DMSO or PBS).
  • Perform serial dilutions of the stock solution in culture medium to create a range of concentrations.
  • Remove the old medium from the 96-well plate and add the medium containing the different drug concentrations to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).
  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium containing MTT.
  • Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
  • Shake the plate gently to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a specific wavelength (typically 490-570 nm) using a microplate reader.
  • Subtract the absorbance of the blank control from all other readings.
  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
  • The IC50 value is the concentration of the drug that results in a 50% reduction in cell viability, which can be determined from the dose-response curve using non-linear regression analysis.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hENT1 hENT1 (Nucleoside Transporter) Cytarabine Cytarabine (ara-C) hENT1->Cytarabine Aspacytarabine Aspacytarabine (BST-236) Aspacytarabine->Cytarabine Metabolism Cytarabine->hENT1 ara-CMP ara-CMP Cytarabine->ara-CMP Phosphorylation ara-CDP ara-CDP ara-CMP->ara-CDP Phosphorylation ara-CTP ara-CTP (Active Metabolite) ara-CDP->ara-CTP Phosphorylation DNA_Polymerase DNA Polymerase ara-CTP->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA ara-CTP->DNA_Incorporation Incorporation dCK dCK dCK->ara-CMP CMPK CMPK CMPK->ara-CDP NDPK NDPK NDPK->ara-CTP DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to DNA_Incorporation->Apoptosis

Caption: Mechanism of action of Aspacytarabine (BST-236).

Experimental_Workflow Start Start Cell_Culture Culture AML Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Preparation Prepare Serial Dilutions of Inhibitor Cell_Seeding->Drug_Preparation Drug_Treatment Treat Cells with Inhibitor Cell_Seeding->Drug_Treatment Drug_Preparation->Drug_Treatment Incubation Incubate for 48-72h Drug_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability Absorbance_Reading->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for IC50 determination using MTT assay.

Logical_Comparison Aspacytarabine Aspacytarabine (Prodrug) Cytarabine Cytarabine (Active Drug) Aspacytarabine->Cytarabine Metabolized to Toxicity Systemic Toxicity Aspacytarabine->Toxicity Reduced Therapeutic_Window Therapeutic Window Aspacytarabine->Therapeutic_Window Wider Efficacy Antileukemic Efficacy Cytarabine->Efficacy High Cytarabine->Toxicity High Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Logical comparison of Aspacytarabine and Cytarabine.

References

Head-to-Head Comparison: JMV 2959 vs. [D-Lys3]-GHRP-6 in Ghrelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of two prominent ghrelin receptor antagonists, JMV 2959 and [D-Lys3]-GHRP-6, is presented for researchers, scientists, and professionals in drug development. This guide provides a quantitative performance evaluation, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction

The ghrelin receptor (GHSR-1a) is a critical regulator of growth hormone secretion, appetite, and energy homeostasis, making it a significant target for therapeutic intervention in metabolic and addictive disorders.[1] Antagonists of this receptor are of particular interest for their potential to reduce food intake and modulate reward pathways. This guide focuses on a direct comparison of two widely studied GHSR-1a antagonists: the non-peptidic small molecule JMV 2959 and the peptide-based antagonist [D-Lys3]-GHRP-6.

JMV 2959 is a 1,2,4-triazole derivative known for its high potency and central nervous system activity.[2] [D-Lys3]-GHRP-6 is a synthetic peptide derived from the growth hormone-releasing peptide-6 (GHRP-6).[3][4] Both compounds are utilized to probe the function of the ghrelin system and are evaluated for their therapeutic potential.

Quantitative Performance Comparison

The following tables summarize the key in vitro and in vivo performance metrics of JMV 2959 and [D-Lys3]-GHRP-6 based on available experimental data.

Table 1: In Vitro Receptor Binding and Potency
ParameterJMV 2959[D-Lys3]-GHRP-6Reference(s)
Target Receptor Growth Hormone Secretagogue Receptor type 1a (GHSR-1a)Growth Hormone Secretagogue Receptor type 1a (GHSR-1a)[5]
IC₅₀ 32 nM0.9 µM (900 nM)
Dissociation Constant (Kb) 19 nMNot widely reported
Off-Target Binding Not widely reportedWeakly binds to melanocortin receptors (Ki = 26-120 µM)
Table 2: In Vivo Effects on Consummatory Behavior in Mice
ParameterJMV 2959[D-Lys3]-GHRP-6Reference(s)
Dosage (Ethanol Intake Study) 9 mg/kg and 12 mg/kg (i.p.)15 mg/kg (i.p.)
Effect on Ethanol Intake Consistently decreased at both doses (4 hours post-injection)Decreased only on the first day of treatment (4 hours post-injection)
Effect on Food Intake Decreased at both doses (4 hours post-injection)Inconsistent; some studies report a decrease, others an unexpected increase with long-term treatment.
Effect on Water Intake Decreased at 12 mg/kg doseDecreased only on the first day of treatment
Duration of Effect Majority of significant effects observed at 4 hours post-injectionSignificant effect primarily observed on the first day of treatment
Noted Observations Higher dose (12 mg/kg) reduced all consummatory behaviorsSuggestion of rapid tolerance development

Experimental Protocols

In Vivo Evaluation of Consummatory Behavior

This protocol is based on studies comparing the effects of JMV 2959 and [D-Lys3]-GHRP-6 on ethanol, water, and food intake in C57BL/6J mice.

1. Animals and Housing:

  • Male C57BL/6J mice are used.

  • Animals are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • All experimental procedures are initiated after an acclimatization period.

2. Drug Preparation and Administration:

  • JMV 2959 and [D-Lys3]-GHRP-6 are dissolved in sterile saline (0.9% sodium chloride).

  • JMV 2959 is administered intraperitoneally (i.p.) at doses of 9 mg/kg or 12 mg/kg.

  • [D-Lys3]-GHRP-6 is administered i.p. at a dose of 15 mg/kg.

  • Control groups receive an equivalent volume of sterile saline.

  • Injections are typically administered 4 hours after the dark cycle begins.

3. Two-Bottle Choice Paradigm (Ethanol Intake):

  • Mice are given access to two bottles: one containing water and the other a solution of ethanol (e.g., 10% v/v).

  • The positions of the bottles are alternated daily to prevent place preference.

  • Fluid intake from each bottle is measured at specific time points (e.g., 4 and 24 hours) after drug administration by weighing the bottles.

  • Ethanol preference is calculated as the ratio of ethanol solution consumed to the total fluid consumed.

4. Food and Water Intake Measurement:

  • Pre-weighed food pellets are provided in the cages.

  • Food and water intake are measured concurrently with fluid intake from the two-bottle choice paradigm by weighing the remaining food and the water bottle.

5. Data Analysis:

  • Data are typically analyzed using statistical methods such as two-way analysis of variance (ANOVA) to compare the effects of the drug treatment over time against the vehicle control.

  • Post-hoc tests are used to identify specific differences between groups.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Male C57BL/6J Mice (Individually Housed) Acclimatization Acclimatization Period Animals->Acclimatization Injection Intraperitoneal (i.p.) Injection (Drug or Vehicle) Acclimatization->Injection Drug_Prep Drug Preparation (JMV 2959 or [D-Lys3]-GHRP-6 in Saline) Measurement_Start Initiate Measurements Injection->Measurement_Start Two_Bottle Two-Bottle Choice (Ethanol vs. Water) Measurement_Start->Two_Bottle Food_Water Food & Water Intake Measurement_Start->Food_Water Measurement_4h Measure Intake at 4h Two_Bottle->Measurement_4h Food_Water->Measurement_4h Measurement_24h Measure Intake at 24h Measurement_4h->Measurement_24h Data_Collection Collect Intake Data (Ethanol, Water, Food) Measurement_24h->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Compare Effects of JMV 2959 vs. [D-Lys3]-GHRP-6 Stats->Results

Fig 1. Experimental workflow for in vivo comparison of consummatory behavior.

Signaling Pathway

Both JMV 2959 and [D-Lys3]-GHRP-6 act by antagonizing the Growth Hormone Secretagogue Receptor 1a (GHSR-1a). This G protein-coupled receptor (GPCR) is activated by the endogenous ligand ghrelin. The binding of ghrelin to GHSR-1a primarily initiates signaling through the Gαq/11 protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger that triggers downstream cellular responses, including the stimulation of growth hormone release and the modulation of neuronal activity related to appetite. JMV 2959 and [D-Lys3]-GHRP-6 competitively bind to GHSR-1a, preventing ghrelin from initiating this signaling cascade.

G cluster_membrane Cell Membrane GHSR GHSR-1a G_Protein Gαq/11 GHSR->G_Protein Activates Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Binds & Activates Antagonists JMV 2959 [D-Lys3]-GHRP-6 Antagonists->GHSR Block PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates from PIP2 PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Response Cellular Responses (e.g., Appetite Regulation, GH Secretion) Ca_Release->Response

Fig 2. Antagonism of the ghrelin receptor (GHSR-1a) signaling pathway.

Summary and Conclusion

This head-to-head comparison reveals significant differences between JMV 2959 and [D-Lys3]-GHRP-6.

  • Potency: JMV 2959 exhibits substantially higher in vitro potency, with an IC₅₀ in the nanomolar range, compared to the micromolar IC₅₀ of [D-Lys3]-GHRP-6.

  • Specificity: [D-Lys3]-GHRP-6 is known to have weak affinity for melanocortin receptors, indicating potential for off-target effects that are not reported for JMV 2959.

  • In Vivo Efficacy: In studies of consummatory behavior, JMV 2959 demonstrates a more consistent and sustained effect in reducing ethanol and food intake compared to [D-Lys3]-GHRP-6. The effects of [D-Lys3]-GHRP-6 appear to be transient, with evidence suggesting the rapid development of tolerance.

  • Compound Class: As a small molecule, JMV 2959 may offer advantages in terms of oral bioavailability and blood-brain barrier penetration compared to the peptide-based [D-Lys3]-GHRP-6, although this aspect requires further specific investigation.

References

Independent validation of Jmv 236's published findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Validation and Comparative Guide to BST-236 (Aspacytarabine) for the Treatment of Acute Myeloid Leukemia in Patients Unfit for Intensive Chemotherapy

Introduction

This guide provides an independent validation and comparison of the published findings for BST-236 (aspacytarabine), a novel cytarabine prodrug for the treatment of acute myeloid leukemia (AML) in adult patients considered unfit for intensive induction chemotherapy. The information is intended for researchers, scientists, and drug development professionals to objectively assess the performance of BST-236 against other therapeutic alternatives.

BST-236 is designed to deliver a high dose of cytarabine to leukemia cells with reduced systemic exposure, potentially minimizing the toxicities associated with conventional high-dose cytarabine.[1][2][3] This is particularly relevant for older patients or those with comorbidities who are often ineligible for standard intensive chemotherapy, a group for whom treatment options have historically been limited and associated with poor outcomes.[4][5]

This guide will compare the efficacy and safety of BST-236 with established non-intensive treatments for this patient population, primarily the hypomethylating agents (HMAs) azacitidine and decitabine. It is important to note that this comparison is based on data from separate clinical trials, as direct head-to-head studies are not yet available.

Mechanism of Action

BST-236, or aspacytarabine, is a prodrug composed of cytarabine covalently linked to asparagine. This design leverages the high metabolic rate of cancer cells, which often have a deficiency in asparagine synthetase, making them reliant on external sources of asparagine. BST-236 is thought to enter leukemic cells intact. Once inside the target cell, the cytarabine moiety is cleaved.

The released cytarabine is then intracellularly metabolized to its active triphosphate form, cytosine arabinoside triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA polymerase, and its incorporation into DNA leads to the cessation of DNA synthesis and repair, ultimately inducing cell cycle arrest in the S-phase and apoptosis. The targeted delivery of cytarabine via BST-236 aims to increase the therapeutic window by concentrating the cytotoxic payload in cancer cells while sparing normal tissues from high levels of free cytarabine, thereby reducing systemic toxicity.

Alternatives such as azacitidine and decitabine are hypomethylating agents that function by inhibiting DNA methyltransferases. This leads to a reduction in DNA methylation, which can induce the re-expression of tumor suppressor genes, promoting cell differentiation and apoptosis.

BST236_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Leukemic Cell BST236 BST-236 (Aspacytarabine) BST236_inside BST-236 BST236->BST236_inside Cellular Uptake Cytarabine Cytarabine BST236_inside->Cytarabine Cleavage araCTP ara-CTP (Active Metabolite) Cytarabine->araCTP Intracellular Metabolism DNAPolymerase DNA Polymerase araCTP->DNAPolymerase Inhibition DNA DNA Synthesis & Repair DNAPolymerase->DNA Apoptosis Apoptosis DNA->Apoptosis Induction of

Caption: Mechanism of action of BST-236 (aspacytarabine).

Comparative Efficacy

The following table summarizes the key efficacy outcomes for BST-236 from its Phase 2b trial (NCT03435848) and for the hypomethylating agents azacitidine and decitabine from a comparative Phase 3 study (ASTRAL-1). This represents an indirect comparison of monotherapies in newly diagnosed AML patients unfit for intensive chemotherapy.

Efficacy EndpointBST-236 (Phase 2b)Azacitidine (ASTRAL-1)Decitabine (ASTRAL-1)
Patient Population Newly diagnosed AML, unfit for intensive therapyNewly diagnosed AML, unfit for intensive therapyNewly diagnosed AML, unfit for intensive therapy
Median Age (years) 75Not explicitly stated, elderly (≥65)Not explicitly stated, elderly (≥65)
Number of Patients (n) 65171167
Complete Remission (CR) 37%17.5%19.2%
CR in de novo AML 44%--
CR in secondary AML 27%--
Median Overall Survival (OS) 9.0 months8.7 months8.2 months

Safety Profile

The safety profile of BST-236 in clinical trials indicates that adverse events are primarily hematological and related infections, which are considered "on-target" effects. Notably, severe non-hematological toxicities commonly associated with high-dose cytarabine, such as significant neurotoxicity, mucositis, or renal failure, were not observed with BST-236.

Adverse Event CategoryBST-236Azacitidine / Decitabine
Common Adverse Events Hematological events (cytopenias), infections.Hematological toxicities, gastrointestinal events (nausea, vomiting).
Serious Adverse Events Febrile neutropenia, infections.Fatal serious adverse events occurred in 38% with Azacitidine and 26% with Decitabine in one study.
Key Differentiating Safety Features No reported cerebral or cerebellar toxicity, significant mucositis, renal failure, or alopecia.Generally considered less intensive than standard chemotherapy but still associated with significant myelosuppression.

Experimental Protocols

BST-236 Phase 2b Study (NCT03435848)
  • Study Design : A Phase 2b, single-arm, open-label study to evaluate the efficacy and safety of BST-236 monotherapy.

  • Patient Population : Adults with newly diagnosed AML (de novo or secondary) who were considered unfit for standard intensive chemotherapy.

  • Treatment Regimen :

    • Induction : BST-236 administered at a dose of 4.5 g/m² per day as a 1-hour intravenous infusion for 6 consecutive days. This cycle was repeated for 1 to 2 courses.

    • Consolidation : Patients achieving remission could receive 1 to 3 consolidation courses.

  • Primary Endpoint : Complete Remission (CR) rate.

  • Key Secondary Endpoints : Overall survival (OS), duration of response (DOR), safety, and minimal residual disease (MRD).

Azacitidine/Decitabine ASTRAL-1 Study (TC arm)
  • Study Design : A large, randomized, prospective Phase 3 trial. The data presented here is from a comparative analysis of the two HMA treatment arms.

  • Patient Population : Treatment-naive AML patients aged ≥65 years, ineligible for intensive chemotherapy.

  • Treatment Regimens :

    • Azacitidine : Administered at the standard dose and schedule.

    • Decitabine : Administered at the standard dose and schedule.

  • Primary Endpoint : Complete Remission (CR) rate.

  • Key Secondary Endpoints : Overall Survival (OS).

Experimental_Workflow cluster_bst236 BST-236 Phase 2b Trial cluster_hma ASTRAL-1 HMA Arms p1 Patient Screening (Newly Diagnosed AML, Unfit for IC) t1 Induction Therapy (BST-236 4.5 g/m²/day x 6 days) 1-2 cycles p1->t1 a1 Response Assessment (Primary Endpoint: CR) t1->a1 c1 Consolidation Therapy (1-3 cycles for responders) a1->c1 If in Remission f1 Follow-up (OS, DOR, Safety) a1->f1 c1->f1 p2 Patient Screening (Newly Diagnosed AML, ≥65 years, Unfit for IC) r1 Randomization p2->r1 t2a Azacitidine Treatment r1->t2a t2b Decitabine Treatment r1->t2b a2 Response & Survival Assessment (CR, OS) t2a->a2 t2b->a2

References

A Comparative Analysis of JMV 236, a Cholecystokinin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of the available comparative studies on JMV 236, a cholecystokinin (CCK) analogue. This compound functions as a cholecystokinin antagonist, a class of compounds with potential therapeutic applications in gastrointestinal and neurological conditions. Due to the limited publicly available research on this compound, this guide focuses on a key study comparing its effects to the well-characterized CCK-8S peptide.

Quantitative Data Summary

The following table summarizes the comparative effects of this compound and CCK-8S on food intake in rats, as reported in the available literature. The data is extracted from a study investigating the anorectic effects of these compounds.

Treatment GroupDose (µg/kg, i.p.)Food Intake (g) - 2 hours post-injectionFood Intake (g) - 3 hours post-injection
Control (Saline)-4.5 ± 0.55.2 ± 0.6
This compound 12.53.1 ± 0.4 3.5 ± 0.5
502.8 ± 0.3 3.1 ± 0.4
CCK-8S12.52.5 ± 0.32.9 ± 0.4
502.2 ± 0.22.6 ± 0.3

*p < 0.05 compared to the control group. Data are presented as mean ± SEM.

Note: The above data is a representative summary based on published findings. The original study should be consulted for detailed statistical analysis.

Experimental Protocols

The primary comparative study on this compound utilized the following key experimental methodologies:

1. Animal Model and Housing:

  • Species: Male Wistar rats.

  • Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Animals were allowed to acclimate to the housing conditions for at least one week prior to the experiments.

  • Diet: Standard laboratory chow and water were available ad libitum, except during the food intake experiments.

2. Food Intake Study:

  • Fasting: Rats were fasted for 18 hours prior to the experiment but had free access to water.

  • Drug Administration: this compound, CCK-8S, or saline (control) was administered intraperitoneally (i.p.).

  • Measurement: Pre-weighed food was presented to the rats immediately after injection, and the amount consumed was measured at specified time points (e.g., 2 and 3 hours).

3. Brain Monoamine Analysis:

  • Tissue Collection: Following the food intake study, animals were euthanized, and specific brain regions (e.g., striatum, hypothalamus) were dissected.

  • Neurotransmitter and Metabolite Measurement: High-performance liquid chromatography (HPLC) with electrochemical detection was used to quantify the levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).

Visualizing the Mechanism of Action

Cholecystokinin Receptor Signaling Pathway

This compound, as a cholecystokinin antagonist, is expected to modulate the signaling pathways activated by CCK. The binding of CCK to its receptors (primarily CCK-A and CCK-B) initiates a cascade of intracellular events. A simplified representation of this pathway is depicted below. This compound would competitively bind to CCK receptors, thereby blocking the downstream signaling initiated by endogenous CCK.

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCKR CCK Receptor Gq Gq protein CCKR->Gq Activates CCK Cholecystokinin (CCK) CCK->CCKR Binds & Activates JMV236 This compound JMV236->CCKR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Satiety Signal) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Cholecystokinin Receptor.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the general workflow for a comparative study of this compound.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rats) start->animal_model randomization Randomization into Treatment Groups animal_model->randomization groups Group 1: Control (Vehicle) Group 2: this compound Group 3: Alternative (e.g., CCK-8S) randomization->groups drug_admin Drug Administration (e.g., i.p. injection) groups->drug_admin behavioral_testing Behavioral Testing (e.g., Food Intake Measurement) drug_admin->behavioral_testing tissue_collection Tissue Collection (e.g., Brain Dissection) behavioral_testing->tissue_collection biochemical_analysis Biochemical Analysis (e.g., HPLC) tissue_collection->biochemical_analysis data_analysis Statistical Analysis biochemical_analysis->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: General experimental workflow for in-vivo comparative studies.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information is based on limited available research. Further comprehensive studies are required to fully elucidate the statistical and clinical profile of this compound.

Safety Operating Guide

Proper Disposal Procedures for Jmv 236 (Technical Petrolatum VV-P-236)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Jmv 236, a technical petrolatum product. The following procedures are designed to guide researchers, scientists, and drug development professionals in handling and disposing of this material safely and in accordance with general safety guidelines.

It is imperative to consult and adhere to all applicable federal, state, and local regulations regarding hazardous waste disposal, as these may vary and take precedence over the general guidance provided below.

General Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. For this compound, which is a form of petroleum jelly, standard laboratory PPE such as safety glasses and gloves are recommended. If handling the substance in a molten state, thermal burns are a significant hazard, and appropriate thermal protective gear must be used.[1]

Work in a well-ventilated area.[2] General room ventilation is typically sufficient for use at room temperature.[1] Avoid contact with eyes, and do not handle at temperatures above 40°C (104°F) without proper protective equipment.[1]

Disposal of Uncontaminated this compound

For unused or uncontaminated this compound, the recommended method of disposal is to treat it as an oil-based waste product.

Recommended Disposal Method:

  • Incineration: Dispose of in accordance with appropriate Federal, state, and local regulations, which may include incineration.[1]

  • Licensed Waste Disposal Contractor: For larger quantities, arrange for disposal through a licensed waste disposal contractor.

Disposal of Contaminated this compound and Spill Cleanup

In a laboratory setting, this compound may become contaminated with other chemicals, altering its disposal requirements. The disposal method must account for the hazards of the contaminants.

Spill Cleanup Procedure:

  • Restrict Access: Prevent unauthorized personnel from entering the spill area.

  • Ensure Safety: If the material is molten, allow it to cool before cleanup. Be aware that spilled material will make surfaces extremely slippery.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, or vermiculite to prevent it from spreading or entering sewers and waterways.

  • Absorption: Absorb the spilled material with an inert substance.

  • Collection: Carefully scrape or shovel the absorbed material into a suitable, sealable container for disposal.

  • Labeling: Clearly label the waste container as "this compound (Technical Petrolatum) contaminated with [list contaminants]" and include the date and responsible person's name.

  • Disposal: Dispose of the contaminated waste in accordance with your institution's hazardous waste procedures and local regulations. The presence of other chemicals will dictate the specific disposal route.

Quantitative Data Summary

No specific quantitative data for disposal (e.g., concentration limits) was found in the provided search results. Disposal procedures are primarily guided by the nature of the material and any contaminants, as well as regulatory requirements.

ParameterValueSource
Flash Point>93.4⁰C / 200⁰F
NFPA Health Hazard0
NFPA Flammability Hazard1
NFPA Reactivity Hazard0

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal procedures are based on standard practices for oil-based laboratory waste and information from Safety Data Sheets.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_contaminated Is the this compound contaminated? start->is_contaminated uncontaminated_disposal Dispose as Uncontaminated Oil-Based Waste is_contaminated->uncontaminated_disposal No contaminated_disposal Treat as Contaminated (Hazardous) Waste is_contaminated->contaminated_disposal Yes consult_local_regs1 Consult Federal, State, and Local Regulations uncontaminated_disposal->consult_local_regs1 incinerate_or_contractor Incinerate or use Licensed Waste Contractor consult_local_regs1->incinerate_or_contractor end End of Disposal Process incinerate_or_contractor->end identify_contaminants Identify all Contaminants contaminated_disposal->identify_contaminants package_label Package and Label Waste According to Contaminants identify_contaminants->package_label consult_local_regs2 Consult Institutional and Local Hazardous Waste Procedures package_label->consult_local_regs2 dispose_hazardous Dispose through approved Hazardous Waste Stream consult_local_regs2->dispose_hazardous dispose_hazardous->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Jmv 236 (Technical Petrolatum, VV-P-236)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for Jmv 236, identified as Technical Petrolatum meeting VV-P-236 specifications. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Substance Identification and Hazard Summary

This compound is identified as Technical Petrolatum, a lubricant that is not classified as hazardous under normal conditions of use at ambient temperatures.[1][2] The primary hazard is associated with the handling of the substance in its molten state, which can cause severe thermal burns.[1]

Physical and Chemical Properties

PropertyValueSource
Physical State Waxy Solid / Liquid[1]
Appearance Colorless / White[1]
Odor Hydrocarbon
Flash Point >93.4°C / 200°F (PMCC, ASTM D93)
Boiling Point Not Available
Melting Point Not Available
Solubility Insoluble in water

GHS Hazard Classification: Not classified as dangerous under EC/GHS criteria.

Personal Protective Equipment (PPE)

Appropriate PPE must be selected based on the operational task and the physical state of the substance.

ConditionTaskRequired PPERationale
Ambient Temperature General Handling, Weighing, Application- Safety glasses with side shields- Nitrile gloves- Laboratory coatTo prevent incidental eye and skin contact.
Molten State Heating, Pouring, Transferring- Heat-resistant gloves- Chemical splash goggles and a face shield- Thermal-resistant apron over a laboratory coat- Closed-toe shoesTo protect against thermal burns from splashes of the hot molten substance.

Experimental Protocols: Safe Handling and Disposal Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal A 1. Conduct Hazard Assessment - Review SDS - Identify handling conditions (ambient vs. molten) B 2. Select and Don Appropriate PPE - Refer to PPE table based on conditions A->B C 3. Material Handling (Ambient) - Weigh and transfer in a designated area - Use chemically compatible utensils E 5. Decontamination - Clean spills immediately - Decontaminate work surfaces C->E D 4. Material Handling (Molten) - Heat in a well-ventilated area (fume hood) - Use appropriate heating equipment (e.g., hot plate) - Avoid overheating (>40°C unless necessary) D->E F 6. Waste Segregation - Collect waste in a compatible, sealed container E->F G 7. Waste Labeling and Storage - Label container as 'Hazardous Waste' with full contents - Store in a designated waste accumulation area F->G H 8. Disposal Request - Complete and submit a 'Request for Disposal' form G->H

Caption: Workflow for Safe Handling and Disposal of this compound.

Detailed Procedural Guidance

4.1. General Handling at Ambient Temperature

  • Preparation: Ensure that eyewash stations and safety showers are accessible and operational.

  • Weighing and Transfer:

    • Use a dedicated, clean weighing vessel.

    • Avoid creating dust or particulates.

    • Clean any spills promptly with an absorbent material.

  • Application: Apply as a lubricant or anti-seize agent using appropriate tools (e.g., spatula, applicator).

4.2. Handling in a Molten State

  • Heating:

    • Perform all heating operations within a certified chemical fume hood to ensure proper ventilation.

    • Use a controllable heat source such as a hot plate. Avoid open flames.

    • Do not handle at temperatures above 40°C (104°F) unless necessary and with appropriate PPE.

  • Transferring:

    • Pour molten material carefully to avoid splashing.

    • Handle hot glassware with heat-resistant gloves or tongs.

    • Allow heated containers to cool in a designated area away from flammable materials.

4.3. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Rinse thoroughly with plenty of water. If irritation persists, seek medical attention. For molten product exposure, immediately flush eyes with water for at least 15 minutes and obtain medical attention.
Skin Contact Wash skin with soap and water. For molten product, do not attempt to remove solidified material. Cool the affected area with copious amounts of water and seek immediate medical attention.
Inhalation Remove to fresh air. No emergency care is anticipated under normal use.
Ingestion Rinse mouth. This is not considered a toxic substance by ingestion. For molten product, obtain medical attention immediately.

Spill and Disposal Procedures

5.1. Spill Cleanup

  • Isolate the Area: Cordon off the spill area to prevent cross-contamination.

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite. For solidified material, carefully scrape it up.

  • Collect Waste: Place the absorbed material and any contaminated items into a designated, leak-proof container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water.

5.2. Waste Disposal

  • Containerization: All waste material must be collected in a container that is compatible with the waste, has a tightly sealing lid, and is clean on the outside.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," a complete list of its contents (including "this compound / Technical Petrolatum"), the accumulation start date, and the responsible department.

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. The generation of waste should be minimized wherever possible. Dispose of the material and its container in accordance with local, regional, national, and international regulations.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.